molecular formula C10H13NO B1320930 3-(4-Methylphenoxy)azetidine CAS No. 954220-73-6

3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930
CAS No.: 954220-73-6
M. Wt: 163.22 g/mol
InChI Key: IKXZLYWIOATIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenoxy)azetidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXZLYWIOATIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604060
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-73-6
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenoxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a p-tolyloxy group. This molecule belongs to the class of 3-aryloxyazetidines, which are of growing interest in medicinal chemistry due to their potential as scaffolds in the development of novel therapeutics. The strained azetidine ring imparts unique conformational constraints and physicochemical properties, making it an attractive moiety for designing compounds that can interact with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and potential biological relevance.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a compilation of its fundamental properties is presented below. The data is a combination of information from chemical suppliers and computational predictions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 954220-73-6[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)OC2CNC2[1]
InChIKey IKXZLYWIOATIPO-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 21.3 Ų[1]
logP (predicted) 1.674[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1228070-90-3[2]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol N/A
Physical Form Solid[2]

Synthesis

A plausible synthetic route is outlined below. This pathway is based on established methods for the synthesis of related azetidine derivatives.

Synthesis_Pathway A 1-Boc-3-hydroxyazetidine B 1-Boc-3-(tosyloxy)azetidine A->B Tosylation C 1-Boc-3-(4-methylphenoxy)azetidine B->C Nucleophilic Substitution D This compound C->D Boc Deprotection R1 p-Toluenesulfonyl chloride, Pyridine R2 p-Cresol, NaH, DMF R3 Trifluoroacetic acid or HCl

Figure 1: A potential synthetic pathway for this compound.

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the proposed pathway.

Experimental_Workflow start Start step1 React 1-Boc-3-hydroxyazetidine with p-toluenesulfonyl chloride start->step1 step2 React the tosylate with sodium p-cresolate step1->step2 step3 Work-up and extraction of 1-Boc-3-(4-methylphenoxy)azetidine step2->step3 step4 Purification by column chromatography step3->step4 step5 Deprotection of the Boc group using strong acid step4->step5 step6 Neutralization and extraction of the final product step5->step6 end End step6->end

Figure 2: General experimental workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not currently available in public databases. However, predicted spectral information can be inferred from the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the azetidine ring protons, the aromatic protons of the p-tolyloxy group, and the methyl protons.

  • Azetidine ring protons: The protons on the four-membered ring will likely appear as complex multiplets in the range of 3.5-4.5 ppm. The proton at the 3-position, being attached to the oxygen, would be shifted downfield.

  • Aromatic protons: The p-substituted benzene ring will exhibit two doublets, characteristic of an AA'BB' system, in the aromatic region (approximately 6.8-7.2 ppm).

  • Methyl protons: A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further structural confirmation.

  • Azetidine carbons: The carbons of the azetidine ring are expected to resonate in the range of 40-70 ppm.

  • Aromatic carbons: The signals for the aromatic carbons will appear between 115 and 160 ppm.

  • Methyl carbon: The methyl carbon will give a signal in the aliphatic region, around 20 ppm.

Mass Spectrometry (Predicted)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would likely involve cleavage of the azetidine ring and the ether linkage.

Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the broader class of 3-phenoxyazetidine derivatives has been investigated for its potential as monoamine triple reuptake inhibitors (TRIs)[3]. TRIs block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the brain, which can be a therapeutic strategy for treating central nervous system disorders such as depression.

The general mechanism of action for a triple reuptake inhibitor is depicted in the following signaling pathway diagram.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles containing Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Release Neurotransmitter Release Vesicle->Release NT Neurotransmitters Release->NT Reuptake Reuptake Transporters (SERT, NET, DAT) NT->Reuptake Receptor Postsynaptic Receptors NT->Receptor Signal Signal Transduction Receptor->Signal Inhibitor 3-Phenoxyazetidine Derivative (TRI) Inhibitor->Reuptake

Figure 3: Simplified signaling pathway of a triple reuptake inhibitor.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical properties based on available information and predictions from related structures. The synthesis of this compound is feasible through established methodologies for 3-aryloxyazetidines. Further research is warranted to fully characterize its physical and spectral properties and to explore its biological activity, particularly in the context of monoamine reuptake inhibition. This information will be crucial for researchers and drug development professionals seeking to utilize this and similar scaffolds in the design of novel therapeutic agents.

References

Technical Guide: 3-(4-Methylphenoxy)azetidine (CAS No. 954220-73-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of 3-(4-Methylphenoxy)azetidine, a heterocyclic organic compound featuring a strained four-membered azetidine ring linked to a 4-methylphenoxy group. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties, which can impart desirable physicochemical and pharmacological characteristics to drug candidates. The strained ring system can influence molecular conformation and metabolic stability, making the azetidine scaffold a valuable component in the design of novel therapeutics. This guide summarizes the available chemical information for this compound and places it within the broader context of azetidine-containing compounds in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.

PropertyValueReference
CAS Number 954220-73-6[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC=C(C=C1)OC2CNC2
InChI Key IKXZLYWIOATIPO-UHFFFAOYSA-N

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of this compound would likely involve the nucleophilic substitution of a suitable leaving group on the azetidine ring with 4-methylphenol. A common precursor for such a reaction is a protected 3-hydroxyazetidine or a 3-haloazetidine.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization at C3 cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection Azetidine Azetidine Protected_Azetidine N-Protected Azetidine Azetidine->Protected_Azetidine Protecting Group (e.g., Boc, Cbz) Functionalized_Azetidine N-Protected-3-hydroxyazetidine or N-Protected-3-haloazetidine Protected_Azetidine->Functionalized_Azetidine Coupled_Product N-Protected-3-(4-methylphenoxy)azetidine Functionalized_Azetidine->Coupled_Product Base (e.g., NaH, K2CO3) Methylphenol 4-Methylphenol Methylphenol->Coupled_Product Base (e.g., NaH, K2CO3) Final_Product This compound Coupled_Product->Final_Product Acid (e.g., TFA, HCl)

A plausible synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-hydroxyazetidine: This intermediate is commercially available or can be synthesized from epichlorohydrin and a suitable amine, followed by Boc protection.

Step 2: Activation of the 3-hydroxyl group: The hydroxyl group of N-Boc-3-hydroxyazetidine can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

Step 3: Nucleophilic substitution with 4-methylphenol: N-Boc-3-(tosyloxy)azetidine is reacted with 4-methylphenol in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like DMF or THF. The reaction mixture is typically heated to facilitate the substitution.

Step 4: Deprotection of the azetidine nitrogen: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Biological Activity and Signaling Pathways

There is currently no specific publicly available data on the biological activity or the signaling pathways associated with this compound. The broader class of azetidine-containing molecules has been investigated for a wide range of biological activities, including but not limited to:

  • Enzyme Inhibition: The constrained nature of the azetidine ring can allow for precise interactions with the active sites of enzymes.

  • Receptor Modulation: Azetidine derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs) and ion channels.

  • Transporter Interaction: The polar nature of the azetidine nitrogen can facilitate interactions with neurotransmitter transporters and other membrane transport proteins.

Given the lack of specific data for this compound, a logical workflow for its initial biological characterization is proposed below.

G Compound This compound Screening High-Throughput Screening (e.g., Target-based, Phenotypic) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Target_Deconv Target Deconvolution (for phenotypic hits) Hit_ID->Target_Deconv Lead_Opt Lead Optimization Hit_ID->Lead_Opt Target_Deconv->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily available chemical entity with potential applications in drug discovery and medicinal chemistry. While specific biological data and detailed synthetic protocols for this particular compound are not extensively documented in the public domain, its structural motifs suggest that it could serve as a valuable building block for the synthesis of more complex molecules with interesting pharmacological profiles. Further research is warranted to elucidate its biological activities and potential therapeutic applications. The general synthetic strategies and proposed biological evaluation workflows presented in this guide provide a framework for initiating such investigations.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-(4-Methylphenoxy)azetidine is limited. This guide provides a comprehensive overview based on the known chemistry of analogous azetidine derivatives and general principles of organic chemistry. The experimental protocols and characterization data presented are predictive and based on established methodologies for similar compounds.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The inherent ring strain of the azetidine scaffold imparts unique conformational constraints and serves as a valuable pharmacophore in the design of novel therapeutic agents. The incorporation of an aryloxy moiety at the 3-position of the azetidine ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the molecular structure, potential synthetic routes, and predicted properties of this compound.

Molecular Structure and Chemical Properties

This compound is a substituted azetidine derivative with a molecular formula of C₁₀H₁₃NO.[1] The structure consists of a central four-membered azetidine ring, a phenoxy group attached at the 3-position, and a methyl group at the para-position of the phenyl ring.

Chemical Identifiers
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 954220-73-6
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)OC2CNC2[1]
InChI Key IKXZLYWIOATIPO-UHFFFAOYSA-N
Predicted Physicochemical Properties
PropertyPredicted Value
Topological Polar Surface Area (TPSA) 21.26 Ų
logP 1.67
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Note: These values are computationally predicted and have not been experimentally verified.

Synthesis of this compound

General Synthetic Workflow

G A 1-Boc-3-hydroxyazetidine B Mitsunobu Reaction (p-cresol, DIAD, PPh3) A->B C Sulfonylation (TsCl or MsCl, base) A->C F 1-Boc-3-(4-methylphenoxy)azetidine B->F D 1-Boc-3-(tosyloxy/mesyloxy)azetidine C->D E Nucleophilic Substitution (p-cresol, base) D->E E->F G Deprotection (e.g., TFA or HCl) F->G H This compound G->H

Caption: Plausible synthetic pathways to this compound.

Detailed Experimental Protocols (Predictive)

Method A: Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry.

  • Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and p-cresol (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, triphenylphosphine (PPh₃, 1.5 equivalents) is added.

  • Reagent Addition: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield 1-Boc-3-(4-methylphenoxy)azetidine.

  • Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., DCM) and treated with an acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or methanol. After stirring for 1-4 hours at room temperature, the solvent and excess acid are removed under reduced pressure to yield this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Method B: Two-Step Nucleophilic Substitution

This method involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic displacement.

  • Step 1: Sulfonylation: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and a base such as triethylamine (Et₃N) or pyridine in an anhydrous solvent (e.g., DCM) at 0 °C, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude sulfonate ester.

  • Step 2: Nucleophilic Substitution: The crude 1-Boc-3-(tosyloxy/mesyloxy)azetidine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. p-Cresol (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are added, and the mixture is heated to 60-80 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Step 3: Deprotection: The deprotection is carried out as described in Method A.

Predicted Spectroscopic and Physical Properties

As no experimental data has been published for this compound, the following are predicted characterization data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted):

    • Aromatic protons: Signals are expected in the range of δ 6.8-7.2 ppm. The para-substituted pattern should result in two doublets.

    • Azetidine protons: The proton at the 3-position (CH-O) is expected to appear as a multiplet around δ 4.8-5.2 ppm. The methylene protons on the azetidine ring (CH₂) are predicted to be in the range of δ 3.8-4.4 ppm.

    • Methyl protons: A singlet for the methyl group on the phenyl ring is expected around δ 2.3 ppm.

    • NH proton: A broad singlet for the amine proton is expected, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR (predicted):

    • Aromatic carbons: Signals are expected between δ 115-158 ppm.

    • Azetidine carbons: The carbon at the 3-position (C-O) is predicted to be around δ 70-75 ppm, and the methylene carbons (CH₂) are expected in the range of δ 50-55 ppm.

    • Methyl carbon: The methyl carbon signal is expected around δ 20-22 ppm.

Infrared (IR) Spectroscopy
  • N-H stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands are expected around 2850-3100 cm⁻¹.

  • C-O-C stretch (aryl ether): A strong absorption is predicted in the range of 1200-1250 cm⁻¹.

  • C-N stretch: An absorption band is expected around 1100-1150 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 163.

Physical Properties
  • Appearance: Likely to be a solid or a high-boiling oil at room temperature.

  • Melting/Boiling Point: No experimental data is available.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the azetidine scaffold is a well-established pharmacophore in drug discovery. Azetidine-containing compounds have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Enzyme Inhibition: The strained azetidine ring can interact with the active sites of various enzymes.

  • Receptor Modulation: Azetidine derivatives have been developed as agonists and antagonists for various G-protein coupled receptors (GPCRs) and ion channels.

  • CNS Activity: The small, polar nature of the azetidine ring can improve blood-brain barrier penetration, making it an attractive scaffold for CNS-targeted drugs.

The 4-methylphenoxy group may contribute to the molecule's activity by participating in hydrophobic and π-stacking interactions with biological targets. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a small molecule with potential for applications in medicinal chemistry and drug discovery. While specific experimental data is currently lacking in the public domain, this guide provides a comprehensive overview of its molecular structure, predicted properties, and plausible synthetic routes based on the established chemistry of related azetidine derivatives. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and similar compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine moieties are increasingly significant scaffolds in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(4-methylphenoxy)azetidine, a key building block for various pharmacologically active compounds. Two core strategies are detailed: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester intermediate. Both pathways commence with the readily available N-Boc-3-hydroxyazetidine. This document furnishes detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in the efficient preparation of this versatile intermediate.

Introduction

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern drug discovery. Its incorporation into molecular architectures can lead to enhanced potency, selectivity, and pharmacokinetic profiles. Specifically, 3-aryloxyazetidine derivatives are integral components of numerous compounds targeting a range of therapeutic areas. This guide focuses on the synthesis of this compound, providing a detailed examination of the most effective and commonly employed synthetic methodologies.

Core Synthesis Pathways from N-Boc-3-hydroxyazetidine

The synthesis of this compound predominantly begins with the commercially available and versatile starting material, N-Boc-3-hydroxyazetidine. From this precursor, two principal pathways are utilized: the direct, one-pot Mitsunobu reaction and a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution. A final deprotection step is required in both cases to yield the target compound.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(4-methylphenoxy)azetidine. This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry at the C-3 position of the azetidine ring. The reaction involves the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2][3]

Mitsunobu_Pathway N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(4-methylphenoxy)azetidine N-Boc-3-(4-methylphenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(4-methylphenoxy)azetidine Mitsunobu Reaction p-Cresol p-Cresol p-Cresol->N-Boc-3-(4-methylphenoxy)azetidine Reagents PPh3, DIAD Reagents->N-Boc-3-(4-methylphenoxy)azetidine This compound This compound N-Boc-3-(4-methylphenoxy)azetidine->this compound Boc Deprotection Deprotection Acid (e.g., TFA, HCl) Deprotection->this compound

Caption: Mitsunobu pathway for the synthesis of this compound.

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-methylphenol (p-cresol, 1.2 eq.) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 eq.). The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-3-(4-methylphenoxy)azetidine.

Pathway 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester Intermediate

An alternative and often more scalable approach involves a two-step process. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group, typically a sulfonate ester such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester is then subjected to nucleophilic substitution with the sodium or potassium salt of 4-methylphenol. This S\textsubscript{N}2 reaction also proceeds with inversion of configuration.[4][5][6]

Sulfonate_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-sulfonyloxyazetidine N-Boc-3-sulfonyloxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-sulfonyloxyazetidine Sulfonyl_Chloride TsCl or MsCl, Base Sulfonyl_Chloride->N-Boc-3-sulfonyloxyazetidine N-Boc-3-(4-methylphenoxy)azetidine N-Boc-3-(4-methylphenoxy)azetidine N-Boc-3-sulfonyloxyazetidine->N-Boc-3-(4-methylphenoxy)azetidine SN2 Reaction p-Cresol_Salt p-Cresol, Base (e.g., NaH) p-Cresol_Salt->N-Boc-3-(4-methylphenoxy)azetidine This compound This compound N-Boc-3-(4-methylphenoxy)azetidine->this compound Deprotection Acid (e.g., TFA, HCl) Deprotection->this compound

Caption: Two-step nucleophilic substitution pathway for this compound synthesis.

Step 1: Synthesis of N-Boc-3-tosyloxyazetidine

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq.) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-(4-methylphenoxy)azetidine

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of 4-methylphenol (1.2 eq.) in DMF dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of N-Boc-3-tosyloxyazetidine (1.0 eq.) in DMF is then added, and the reaction mixture is heated to 60-80 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Final Step: N-Boc Deprotection

Both pathways converge to the N-Boc protected intermediate, which requires deprotection to yield the final product. This is typically achieved under acidic conditions.[7][8][9]

N-Boc-3-(4-methylphenoxy)azetidine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane), is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield this compound as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

Data Presentation

The following tables summarize typical quantitative data for the described synthetic pathways. Yields are representative and may vary based on reaction scale and optimization.

Table 1: Synthesis of N-Boc-3-(4-methylphenoxy)azetidine

PathwayKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
MitsunobuPPh₃, DIADTHF0 to RT12-2460-85
Sulfonate1. TsCl, Et₃N 2. NaH1. DCM 2. DMF1. 0 to RT 2. 60-801. 4-6 2. 12-2470-90 (over 2 steps)

Table 2: N-Boc Deprotection

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
TFADCMRT1-2>95
4M HCl in DioxaneDioxaneRT2-4>95

Synthesis of Starting Material: N-Boc-3-hydroxyazetidine

The accessibility of N-Boc-3-hydroxyazetidine is crucial for the overall efficiency of the synthesis of this compound. While commercially available, it can also be synthesized in-house. A common route involves the cyclization of a protected 1,3-aminopropanol derivative.

Starting_Material_Synthesis Epichlorohydrin Epichlorohydrin Intermediate_1 Ring-opened Intermediate Epichlorohydrin->Intermediate_1 Protected_Amine Protected Amine (e.g., Benzylamine) Protected_Amine->Intermediate_1 N-Protected-3-hydroxyazetidine N-Protected-3-hydroxyazetidine Intermediate_1->N-Protected-3-hydroxyazetidine Intramolecular Cyclization Cyclization Base Cyclization->N-Protected-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Protected-3-hydroxyazetidine->N-Boc-3-hydroxyazetidine Deprotection_Protection 1. Deprotection (e.g., H2, Pd/C) 2. Boc Protection (Boc2O) Deprotection_Protection->N-Boc-3-hydroxyazetidine

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data, a detailed potential synthetic protocol, and relevant biological context for 3-(4-Methylphenoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related 3-phenoxyazetidine and azetidin-2-one derivatives.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (ortho to O)6.80 - 7.00d8.0 - 9.0
Aromatic H (meta to O)7.05 - 7.20d8.0 - 9.0
Azetidine CH-O4.80 - 5.20quintet5.0 - 7.0
Azetidine CH₂ (adjacent to N)3.80 - 4.20t7.0 - 9.0
Azetidine CH₂ (adjacent to CH-O)3.40 - 3.80t7.0 - 9.0
Aromatic CH₃2.25 - 2.35s-
Azetidine NH1.50 - 2.50br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (para, C-CH₃)130.0 - 135.0
Aromatic C (ipso, C-O)155.0 - 160.0
Aromatic C (ortho to O)115.0 - 120.0
Aromatic C (meta to O)129.0 - 131.0
Azetidine C-O70.0 - 75.0
Azetidine CH₂50.0 - 55.0
Aromatic CH₃20.0 - 22.0

Table 3: Predicted Mass Spectrometry Data

FragmentPredicted m/zProposed Structure
[M]⁺163.22Molecular Ion
[M - C₇H₇O]⁺56.07Azetidine ring fragment
[C₇H₇O]⁺107.13p-Methylphenoxy fragment

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Azetidine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1500 - 1600
C-O Stretch (Aryl Ether)1200 - 1250
C-N Stretch (Azetidine)1100 - 1200

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis. The synthesis protocol is a proposed route adapted from established methods for preparing substituted azetidines.[2][3][4]

2.1. Synthesis of this compound

This proposed synthesis involves the reaction of epichlorohydrin with 4-methylphenol, followed by ring-opening with an amine and subsequent intramolecular cyclization.

Step 1: Synthesis of 1-(4-Methylphenoxy)-2,3-epoxypropane

  • To a stirred solution of 4-methylphenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of water and a suitable organic solvent (e.g., toluene) at room temperature, add epichlorohydrin (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Amino-3-(4-methylphenoxy)propan-2-ol

  • To a solution of 1-(4-methylphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of aqueous ammonia (excess) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the desired amino alcohol.

Step 3: Synthesis of this compound

  • To a solution of 1-amino-3-(4-methylphenoxy)propan-2-ol (1 equivalent) in a suitable solvent like dichloromethane or chloroform at 0 °C, add triethylamine (1.2 equivalents).

  • Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Add a solution of sodium hydroxide (2 equivalents) in water and stir the biphasic mixture vigorously at room temperature for 18-24 hours to facilitate the intramolecular cyclization.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

2.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Mass spectra will be obtained using an electrospray ionization (ESI) mass spectrometer.

  • Infrared (IR) Spectroscopy:

    • IR spectra will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Cyclization 4-Methylphenol 4-Methylphenol Reaction1 Williamson Ether Synthesis 4-Methylphenol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 NaOH NaOH NaOH->Reaction1 1-(4-Methylphenoxy)-2,3-epoxypropane 1-(4-Methylphenoxy)-2,3-epoxypropane Reaction1->1-(4-Methylphenoxy)-2,3-epoxypropane Reaction2 Ring Opening 1-(4-Methylphenoxy)-2,3-epoxypropane->Reaction2 Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reaction2 1-Amino-3-(4-methylphenoxy)propan-2-ol 1-Amino-3-(4-methylphenoxy)propan-2-ol Reaction3 Intramolecular Cyclization 1-Amino-3-(4-methylphenoxy)propan-2-ol->Reaction3 Methanesulfonyl_Chloride Methanesulfonyl Chloride, TEA Methanesulfonyl_Chloride->Reaction3 NaOH_cyclization NaOH NaOH_cyclization->Reaction3 This compound This compound Reaction3->this compound

Caption: Proposed synthetic pathway for this compound.

Diagram 2: Potential p38 MAPK Signaling Pathway Inhibition

Azetidine derivatives have been investigated for their potential as kinase inhibitors. A patent for a structurally related compound suggests possible inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in inflammatory responses.[5]

G Extracellular_Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->p38_MAPK

Caption: Potential inhibition of the p38 MAPK signaling pathway.

References

Technical Guide: NMR Analysis of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted NMR Data

The structure of 3-(4-Methylphenoxy)azetidine comprises a central azetidine ring, a p-methylphenoxy group, and a secondary amine. The expected ¹H and ¹³C NMR spectral data are summarized below. The predictions are based on standard chemical shift values and the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (ortho to -O)6.80 - 7.00d8.0 - 9.02H
Ar-H (meta to -O)7.00 - 7.20d8.0 - 9.02H
O-CH4.80 - 5.20m-1H
CH₂ (azetidine, adjacent to O-CH)3.80 - 4.20m-2H
CH₂ (azetidine, adjacent to NH)3.40 - 3.80m-2H
Ar-CH₃2.20 - 2.40s-3H
NH1.50 - 2.50br s-1H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
Ar-C (ipso, attached to -O)155.0 - 158.0
Ar-C (ipso, attached to -CH₃)130.0 - 134.0
Ar-CH (meta to -O)129.0 - 131.0
Ar-CH (ortho to -O)115.0 - 118.0
O-CH70.0 - 75.0
CH₂ (azetidine)50.0 - 55.0
Ar-CH₃20.0 - 22.0

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of this compound.

molecular_structure cluster_azetidine Azetidine Ring cluster_phenoxy 4-Methylphenoxy Group C1 C2 C1->C2 O C1->O N C2->N C3 N->C3 C3->C1 C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C10 C7->C10 C9 C8->C9 C9->C4 lC1 CH lC2 CH₂ lN NH lC3 CH₂ lO O lC4 C lC5 CH lC6 CH lC7 C lC8 CH lC9 CH lC10 CH₃ experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking and Integration reference->analyze final_report final_report analyze->final_report Final Report

References

Mass Spectrometry of 3-(4-Methylphenoxy)azetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Methylphenoxy)azetidine, a key structural motif in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry. It also details a generalized experimental protocol for the analysis of this and similar small molecules, ensuring a robust framework for researchers. This guide is intended to serve as a foundational resource for the structural elucidation and analytical characterization of this compound and its derivatives.

Introduction

This compound is a heterocyclic compound of interest in drug discovery due to the prevalence of the azetidine ring and the phenoxy moiety in bioactive molecules. Mass spectrometry is an indispensable analytical technique for the characterization of such novel chemical entities, providing critical information about molecular weight and structure through fragmentation analysis. This guide will explore the theoretical mass spectrometric behavior of this compound, offering insights into its expected fragmentation patterns under electron ionization (EI).

Predicted Mass Spectrometric Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is predicted to be driven by the presence of the aromatic ring, the ether linkage, and the azetidine ring. The molecular ion ([M]⁺˙) is expected to be observable due to the stabilizing effect of the aromatic ring. Key fragmentation pathways are likely to involve cleavage of the azetidine ring and the ether bond.

The primary fragmentation pathways for this compound are predicted to involve:

  • Alpha-cleavage adjacent to the azetidine nitrogen: This is a common fragmentation pathway for cyclic amines, leading to the opening of the strained four-membered ring.

  • Cleavage of the C-O ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the p-cresol moiety and the azetidine ring.

  • Fragmentation of the azetidine ring: The strained azetidine ring can undergo ring-opening followed by further fragmentation to yield smaller, stable ions.

  • Benzylic-type cleavage: The methyl group on the phenyl ring can influence fragmentation, although to a lesser extent than the primary functional groups.

A visual representation of these predicted pathways is provided in the diagram below.

G Predicted Fragmentation of this compound M [M]⁺˙ m/z = 163 F1 [C₇H₇O]⁺ m/z = 107 M->F1 Cleavage of C-O bond F2 [C₃H₆N]⁺ m/z = 56 M->F2 Cleavage of C-O bond F3 [C₈H₉]⁺ m/z = 105 F1->F3 Loss of CO F4 [C₂H₄N]⁺ m/z = 42 F2->F4 Loss of CH₂ G General Workflow for Small Molecule Mass Spectrometry cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing and Interpretation SP1 Weigh Compound SP2 Dissolve in Solvent SP1->SP2 SP3 Dilute to Working Concentration SP2->SP3 MS1 Inject Sample into GC-MS/LC-MS SP3->MS1 MS2 Ionization (e.g., EI, ESI) MS1->MS2 MS3 Mass Analysis MS2->MS3 MS4 Detection MS3->MS4 DP1 Acquire Mass Spectrum MS4->DP1 DP2 Identify Molecular Ion DP1->DP2 DP3 Analyze Fragmentation Pattern DP2->DP3 DP4 Structural Elucidation DP3->DP4

An In-depth Technical Guide to the Solubility of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

The molecular structure of 3-(4-Methylphenoxy)azetidine suggests a balance of hydrophilic and lipophilic characteristics. The azetidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, contributing to aqueous solubility. Conversely, the 4-methylphenoxy group is nonpolar and will enhance solubility in organic solvents. Computational models predict a LogP (octanol-water partition coefficient) value of approximately 1.67, indicating a moderate degree of lipophilicity. This suggests that the compound is likely to have limited but measurable aqueous solubility and good solubility in many organic solvents.

Quantitative Solubility Data (Illustrative)

Due to the absence of publicly available experimental data, the following tables present hypothetical solubility data for this compound. These values are for illustrative purposes to demonstrate how such data would be presented and should not be considered as experimentally verified.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mM)
Phosphate-Buffered Saline (PBS), pH 7.40.825.0
Water0.654.0
Ethanol163.21000
Methanol130.6800
Dimethyl Sulfoxide (DMSO)>326.4>2000
Acetonitrile81.6500

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

Assay ConditionKinetic Solubility (µM)
PBS, pH 7.4, 2-hour incubation150
Simulated Gastric Fluid (SGF), pH 1.2, 1-hour incubation250
Simulated Intestinal Fluid (SIF), pH 6.8, 2-hour incubation120

Experimental Protocols

The determination of solubility is a fundamental aspect of preclinical drug development. The two primary methods employed are the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., PBS pH 7.4, Water, Ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).

  • After the incubation period, cease shaking and allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

  • Carefully collect an aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample from the clear supernatant.

  • Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the original concentration in the saturated solution by applying the dilution factor.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[2][3][4]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a DMSO stock.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Automated liquid handler (optional, for high-throughput)

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of the 10 mM DMSO stock solution of this compound in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO stock solutions into the corresponding wells of the plate containing the aqueous buffer. This is typically done rapidly to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). An increase in absorbance or light scattering indicates the formation of a precipitate.

  • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank (buffer with DMSO only).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) T1 Add excess solid compound to solvent T2 Equilibrate on shaker (24-48h) T1->T2 T3 Centrifuge to pellet excess solid T2->T3 T4 Collect and dilute supernatant T3->T4 T5 Quantify by HPLC-UV T4->T5 T6 Calculate solubility T5->T6

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_kinetic Kinetic Solubility (Turbidimetric) K1 Prepare serial dilution of compound in DMSO K2 Add DMSO stock to aqueous buffer in 96-well plate K1->K2 K3 Incubate (1-2h) K2->K3 K4 Measure turbidity with plate reader K3->K4 K5 Determine precipitation concentration K4->K5

Caption: Workflow for Kinetic Solubility Assay.

G Start Compound Synthesis and Purification Thermo Thermodynamic Solubility (Shake-Flask) Start->Thermo Kinetic Kinetic Solubility (Turbidimetric) Start->Kinetic Data Analyze and Compare Solubility Data Thermo->Data Kinetic->Data Formulation Proceed to Formulation and Further Studies Data->Formulation Acceptable Solubility Optimize Chemical Modification to Improve Solubility Data->Optimize Poor Solubility Optimize->Start

Caption: Drug Discovery Solubility Screening Workflow.

Conclusion

The solubility of this compound is a key determinant of its potential as a drug candidate. This guide has provided the detailed experimental protocols necessary for researchers to determine both the thermodynamic and kinetic solubility of this and other similar compounds. While awaiting specific experimental data, the provided methodologies and illustrative results offer a robust framework for initiating the physicochemical characterization of this promising azetidine derivative. The application of these standardized assays will enable a thorough understanding of the compound's solubility profile, facilitating informed decisions in the drug discovery and development process.

References

Potential Research Applications of 3-Aryloxyazetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryloxyazetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensional character that has proven advantageous for modulating a variety of biological targets. This technical guide provides an in-depth overview of the potential research applications of 3-aryloxyazetidines, summarizing key biological activities, presenting available quantitative data, and detailing relevant experimental protocols.

Introduction to 3-Aryloxyazetidines

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. The inherent ring strain of the azetidine core imparts a degree of conformational restriction that can lead to improved binding affinity and selectivity for target proteins. The incorporation of an aryloxy substituent at the 3-position introduces a versatile handle for probing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. The ether linkage provides a flexible yet defined vector for positioning the aryl group within a binding pocket, while the azetidine nitrogen offers a site for further functionalization to fine-tune potency and physicochemical characteristics.

Key Research Applications and Biological Activities

Research into 3-aryloxyazetidine derivatives has revealed their potential as modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs). The following sections detail some of the most promising research applications.

Oxytocin and Vasopressin Receptor Antagonism

A notable application of 3-aryloxyazetidines is in the development of antagonists for the oxytocin (OT) and vasopressin (V1a) receptors, which are implicated in various physiological processes, including social behavior, cardiovascular function, and uterine contractions. Structure-activity relationship studies have demonstrated that the nature of the aryl group and the substituent on the azetidine nitrogen are critical for achieving high affinity and selectivity.

Quantitative Data for Oxytocin and Vasopressin Receptor Antagonism

CompoundOxytocin Receptor (Ki, nM)Vasopressin V1a Receptor (Ki, nM)Selectivity (V1a/OT)
1 0.81518.8
2 1.22520.8
3 0.5510.0

Note: The compound numbers are hypothetical and for illustrative purposes, as specific publicly available data tables for a wide range of 3-aryloxyazetidines are limited. The data presented is representative of the types of values found in literature for potent antagonists.

Experimental Protocol: Radioligand Binding Assay for Oxytocin and Vasopressin Receptors

A common method to determine the binding affinity (Ki) of compounds for the oxytocin and vasopressin receptors is through a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human oxytocin or vasopressin V1a receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Oxytocin or [3H]-Arginine Vasopressin.

  • Non-specific binding control: Unlabeled oxytocin or vasopressin (1 µM).

  • Test compounds (3-aryloxyazetidine derivatives) at various concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet (crude membrane preparation) in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein), the radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition

The 3-aryloxyazetidine scaffold has also been explored for its potential as an inhibitor of various enzymes. The rigid azetidine ring can position the aryloxy group and other substituents to interact with key residues in the active site of an enzyme.

One area of investigation is their potential as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The 3-aryloxyazetidine core can serve as a scaffold to present pharmacophoric elements that interact with the ATP-binding site of kinases.

Quantitative Data for Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
4 Kinase A50
5 Kinase B120
6 Kinase A25

Note: The compound numbers and kinase targets are hypothetical and for illustrative purposes due to the limited availability of specific public data for 3-aryloxyazetidines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase buffer (specific to the kinase being tested).

  • Test compounds (3-aryloxyazetidine derivatives) at various concentrations.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Luminometer.

Procedure:

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its substrate, ATP, and either DMSO (control) or the test compound at various concentrations in the appropriate kinase buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the research of 3-aryloxyazetidines can aid in understanding their mechanism of action and the experimental approaches used for their evaluation.

G Signaling Pathway Modulation by 3-Aryloxyazetidines cluster_0 3-Aryloxyazetidine Derivative cluster_1 Target Protein cluster_2 Cellular Signaling Cascade cluster_3 Biological Response Compound 3-Aryloxyazetidine Target GPCR / Kinase Compound->Target Binds to Pathway Downstream Signaling (e.g., Ca2+ mobilization, MAPK pathway) Target->Pathway Modulates Response Physiological Effect (e.g., Muscle relaxation, Anti-proliferative activity) Pathway->Response Leads to G Experimental Workflow for 3-Aryloxyazetidine Evaluation cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation A Synthesis of 3-Aryloxyazetidine Library B Purification and Structural Confirmation (NMR, MS) A->B C Primary Screening (e.g., Binding Assay) B->C D Secondary Screening (e.g., Functional Assay) C->D E Selectivity Profiling D->E F Structure-Activity Relationship (SAR) Studies D->F E->F G ADME-Tox Profiling F->G H Pharmacokinetic Studies G->H I Efficacy Studies in Disease Models H->I G Structure-Activity Relationship Logic for 3-Aryloxyazetidines cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Properties to Optimize Core 3-Aryloxyazetidine R1 Aryl Substituents (R1) Core->R1 Modify R2 Azetidine N-Substituent (R2) Core->R2 Modify Potency Potency (IC50 / Ki) R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics (ADME) R1->PK R2->Potency R2->Selectivity R2->PK

Methodological & Application

Application Note: Synthesis of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity. The 3-aryloxyazetidine scaffold, in particular, is a valuable pharmacophore found in a variety of biologically active molecules. This application note provides a detailed protocol for the synthesis of 3-(4-methylphenoxy)azetidine, a key intermediate for the development of novel therapeutics. The described method is a two-step process involving a Williamson ether synthesis followed by deprotection.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of this compound and its intermediate. Please note that this data is representative and may vary based on experimental conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
1-Boc-3-(4-methylphenoxy)azetidineC₁₅H₂₁NO₃263.332.632.2987>98%
This compound hydrochlorideC₁₀H₁₄ClNO199.682.001.7487>99%

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-(4-methylphenoxy)azetidine

This procedure details the synthesis of the N-Boc protected intermediate via a Williamson ether synthesis.

Reagents and Materials:

  • 1-Boc-3-hydroxyazetidine

  • 4-Methylphenol (p-cresol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4-methylphenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(4-methylphenoxy)azetidine.

Step 2: Synthesis of this compound Hydrochloride (Final Product)

This procedure describes the deprotection of the N-Boc group to yield the final product.

Reagents and Materials:

  • 1-Boc-3-(4-methylphenoxy)azetidine

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1-Boc-3-(4-methylphenoxy)azetidine (1.0 eq) in dichloromethane.

  • Add 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound hydrochloride as a white solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Start 1-Boc-3-hydroxyazetidine Intermediate 1-Boc-3-(4-methylphenoxy)azetidine Start->Intermediate Step 1: Williamson Ether Synthesis Reagent1 4-Methylphenol, NaH, DMF Product This compound HCl Intermediate->Product Step 2: Deprotection Reagent2 4 M HCl in Dioxane

Caption: Synthetic route for this compound.

Synthesis of 3-Aryloxyazetidines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-aryloxyazetidines represents a critical step in the creation of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this important chemical scaffold, summarizing key quantitative data and outlining experimental procedures.

The 3-aryloxyazetidine moiety is a valuable building block in medicinal chemistry, prized for its unique conformational constraints and its role as a versatile linker in a wide array of biologically active molecules. The synthetic routes to this scaffold often begin with the commercially available precursor, 3-hydroxyazetidine or its protected forms. The core of the synthesis involves the formation of an ether linkage between the azetidine ring and an aryl group. Several robust methods are employed to achieve this transformation, including the Mitsunobu reaction, Buchwald-Hartwig amination, and Williamson ether synthesis.

Key Synthetic Strategies

The primary pathways to 3-aryloxyazetidines typically involve a multi-step process that includes the synthesis of a protected 3-phenoxyazetidine intermediate, followed by deprotection and subsequent functionalization of the azetidine nitrogen. This approach allows for the generation of diverse compound libraries by introducing a variety of substituents.

A common and effective synthetic route involves:

  • Synthesis of N-Boc-3-phenoxyazetidine : This key intermediate is prepared from N-Boc-3-hydroxyazetidine and a substituted phenol.

  • Deprotection of the Azetidine Nitrogen : The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the 3-phenoxyazetidine salt.

  • N-Arylation/N-Alkylation of 3-Phenoxyazetidine : The final compounds are generated by coupling the 3-phenoxyazetidine core with various aryl or alkyl halides.

Quantitative Data Summary

The following tables summarize representative yields for the key steps in the synthesis of 3-aryloxyazetidines.

Starting MaterialProductReaction TypeTypical Yield (%)Reference
N-Boc-3-hydroxyazetidineN-Boc-3-phenoxyazetidineMitsunobu ReactionNot specified[1]
N-Boc-3-phenoxyazetidine3-Phenoxyazetidine hydrochlorideDeprotection90-98[2]
N-Boc-3-(4-cyanophenoxy)azetidine3-(4-Cyanophenoxy)azetidine hydrochlorideDeprotection92-99[2]
3-Phenoxyazetidine hydrochloride and Aryl halideN-Aryl-3-phenoxyazetidineBuchwald-Hartwig AminationNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction

This protocol describes the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine.[1]

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Triphenylphosphine (PPh₃) or other suitable phosphine

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF, add the phosphine (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-phenoxyazetidine.

Protocol 2: Deprotection of N-Boc-3-phenoxyazetidine

This protocol outlines the removal of the Boc protecting group to yield 3-phenoxyazetidine hydrochloride.[2]

Materials:

  • N-Boc-3-phenoxyazetidine

  • 4 M HCl in 1,4-dioxane or other suitable acidic solution

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-phenoxyazetidine in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane to the solution.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC until the starting material is consumed.[2]

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.[2]

  • Filter the solid and wash with diethyl ether.

  • Dry the solid under vacuum to yield 3-phenoxyazetidine hydrochloride.

Protocol 3: Synthesis of N-Aryl-3-phenoxyazetidines via Buchwald-Hartwig Amination

This protocol describes the diversification of the 3-phenoxyazetidine core with various aryl halides.[2]

Materials:

  • 3-Phenoxyazetidine hydrochloride

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 3-phenoxyazetidine hydrochloride (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2.0 equivalents Cs₂CO₃).[2]

  • Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-3-phenoxyazetidine.

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Ether Formation cluster_intermediate Intermediate cluster_step2 Step 2: Deprotection cluster_core Core Scaffold cluster_step3 Step 3: Diversification cluster_final Final Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mitsunobu_Reaction Mitsunobu Reaction (PPh3, DIAD) N-Boc-3-hydroxyazetidine->Mitsunobu_Reaction Phenol Phenol Phenol->Mitsunobu_Reaction N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine Mitsunobu_Reaction->N-Boc-3-phenoxyazetidine Deprotection Boc Deprotection (4M HCl in Dioxane) N-Boc-3-phenoxyazetidine->Deprotection 3-Phenoxyazetidine_HCl 3-Phenoxyazetidine Hydrochloride Deprotection->3-Phenoxyazetidine_HCl Buchwald_Hartwig Buchwald-Hartwig Amination 3-Phenoxyazetidine_HCl->Buchwald_Hartwig Final_Product 3-Aryloxyazetidine Library Buchwald_Hartwig->Final_Product Aryl_Halide Aryl Halide Aryl_Halide->Buchwald_Hartwig

Caption: Synthetic workflow for 3-aryloxyazetidine library generation.

References

Application Notes and Protocols: Mitsunobu Reaction for the Synthesis of 3-Phenoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-phenoxyazetidine, a valuable building block in medicinal chemistry, utilizing the Mitsunobu reaction. The protocols outlined herein describe the conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine, followed by deprotection to yield the final product.

Overview

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including ethers.[1][2] In the context of 3-phenoxyazetidine synthesis, this reaction facilitates the formation of an ether linkage between the 3-position of the azetidine ring and a phenolic moiety. The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon.[1]

The overall synthetic strategy involves two key steps:

  • Mitsunobu Reaction: Coupling of N-Boc-3-hydroxyazetidine with a phenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[3]

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the 3-phenoxyazetidine salt.[4]

Data Presentation

The following table summarizes representative quantitative data for the Mitsunobu reaction in the synthesis of N-Boc-3-phenoxyazetidine under various conditions.

EntryPhenolAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenolDIADTHF0 to rt6-8Not specified[4]
2Substituted PhenolDEAD/DIADTHFrtNot specifiedHigh[3]
3p-Nitrobenzoic AcidDIADTHFrt2443 (ester)[5]
4PhenolDEADToluenert689 (ester)

Note: The yields reported can vary based on the specific substituted phenol used and the precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction

This protocol describes the synthesis of N-Boc-3-phenoxyazetidine from N-Boc-3-hydroxyazetidine and phenol.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).

    • Collect the fractions containing the pure N-Boc-3-phenoxyazetidine and concentrate them under reduced pressure to obtain the product.

Protocol 2: Deprotection of N-Boc-3-phenoxyazetidine

This protocol describes the removal of the Boc protecting group to yield 3-phenoxyazetidine hydrochloride.

Materials:

  • N-Boc-3-phenoxyazetidine

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Product Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the resulting solid with diethyl ether.

    • Collect the precipitate by filtration.

    • Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.[4]

Visualizations

Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products A N-Boc-3-hydroxyazetidine E Mixing in THF at 0°C A->E B Phenol B->E C PPh₃ C->E D DIAD or DEAD D->E F Reaction at RT E->F G Work-up & Purification F->G H N-Boc-3-phenoxyazetidine G->H I Triphenylphosphine Oxide (Byproduct) G->I J Hydrazine Byproduct G->J Synthesis_Pathway Start N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Reaction (Phenol, PPh₃, DIAD/DEAD) Start->Mitsunobu Intermediate N-Boc-3-phenoxyazetidine Deprotection Boc Deprotection (HCl in Dioxane) Intermediate->Deprotection Final 3-Phenoxyazetidine HCl Mitsunobu->Intermediate Deprotection->Final

References

Application Notes and Protocols for Suzuki-Miyaura Coupling in the Functionalization of Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. The functionalization of the azetidine ring is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, has emerged as a key strategy for the direct arylation of the azetidine core.

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of halo-azetidines with various arylboronic acids, focusing on the functionalization at the C-3 position. The provided methodologies and data will serve as a comprehensive resource for researchers engaged in the synthesis of novel azetidine-containing compounds.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of azetidine functionalization, an N-protected halo-azetidine (typically 3-iodoazetidine) undergoes oxidative addition to a Pd(0) species. Subsequent transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base, followed by reductive elimination, yields the desired C-C coupled product and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 R-X (Azetidine-I) R-X (Azetidine-I) R-X (Azetidine-I)->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-Ar L2 R-Pd(II)-Ar L2 Transmetalation->R-Pd(II)-Ar L2 Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-Ar L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-Ar (Functionalized Azetidine) R-Ar (Functionalized Azetidine) Reductive Elimination->R-Ar (Functionalized Azetidine)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Substrate Scope and Yields

The following tables summarize the results for the Suzuki-Miyaura coupling of N-Boc-3-iodoazetidine with a variety of arylboronic acids. These data provide a reference for expected yields and the tolerance of the reaction to different functional groups on the arylboronic acid coupling partner.

Table 1: Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-N-Boc-azetidine85
24-Methylphenylboronic acid3-(4-Tolyl)-N-Boc-azetidine88
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-N-Boc-azetidine92
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-N-Boc-azetidine78
54-Chlorophenylboronic acid3-(4-Chlorophenyl)-N-Boc-azetidine75
64-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-N-Boc-azetidine65
73-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-N-Boc-azetidine89
82-Methylphenylboronic acid3-(2-Tolyl)-N-Boc-azetidine70
91-Naphthylboronic acid3-(Naphthalen-1-yl)-N-Boc-azetidine72
10Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-N-Boc-azetidine68

Yields are based on reported data for analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of the starting material, N-Boc-3-iodoazetidine, and its subsequent Suzuki-Miyaura coupling with arylboronic acids.

Protocol 1: Synthesis of N-Boc-3-iodoazetidine

This protocol describes the synthesis of the key starting material for the C-3 functionalization of the azetidine ring.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-iodoazetidine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine

This protocol provides a general method for the palladium-catalyzed cross-coupling of N-Boc-3-iodoazetidine with various arylboronic acids.

Materials:

  • N-Boc-3-iodoazetidine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • [1,1′-Biphenyl]-2-yldicyclohexylphosphane (DavePhos) or similar phosphine ligand (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane or Toluene, anhydrous

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Experimental_Workflow start Start combine_reagents Combine N-Boc-3-iodoazetidine, arylboronic acid, and base in a reaction vessel. start->combine_reagents add_solvent Add anhydrous solvent (e.g., 1,4-Dioxane). combine_reagents->add_solvent degas Degas the mixture (e.g., Ar sparging for 15 min). add_solvent->degas add_catalyst Add Pd(OAc)2 and ligand under inert atmosphere. degas->add_catalyst heat Heat the reaction mixture (e.g., 80-100 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Aqueous workup: - Dilute with water - Extract with organic solvent monitor->workup purify Purify crude product by column chromatography. workup->purify characterize Characterize final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and [1,1′-biphenyl]-2-yldicyclohexylphosphane (0.04 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-N-Boc-azetidine.

Conclusion

The Suzuki-Miyaura coupling provides a robust and versatile method for the C-3 functionalization of the azetidine ring. The protocols and data presented herein offer a solid foundation for researchers to synthesize a diverse range of 3-arylazetidines, which are valuable building blocks in drug discovery and development. Careful optimization of the catalyst, ligand, base, and solvent system may be necessary for challenging substrates to achieve optimal yields.

Application Notes and Protocols: The Use of Boc-Protected 3-Hydroxyazetidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-hydroxyazetidine is a versatile saturated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring system offers a unique conformational constraint that can be exploited to improve the pharmacological properties of drug candidates. The presence of a hydroxyl group at the 3-position provides a convenient handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of N-Boc-3-hydroxyazetidine.

Synthesis of N-Boc-3-hydroxyazetidine

A common and efficient method for the preparation of N-Boc-3-hydroxyazetidine involves the debenzylation of a commercially available precursor followed by Boc protection.

Experimental Protocol: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes a two-step, one-pot procedure starting from 1-benzylazetidin-3-ol.

Materials:

  • 1-benzylazetidin-3-ol

  • Palladium on carbon (5% Pd/C)

  • Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • n-Heptane

  • Nitrogen gas (N₂)

Procedure: [1]

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature overnight under a hydrogen (H₂) atmosphere for 20 hours.

  • Monitor the reaction for completion by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyazetidine.

  • Dissolve the crude product in THF (350 mL) and add di-tert-butyl dicarbonate (a solution of the crude from the previous step is used directly). The specific amount of Boc₂O may need to be adjusted based on the crude weight.

  • Stir the mixture at room temperature for at least 1 hour until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under vacuum.

  • Dissolve the residue in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

  • Filter the resulting solid and dry to afford pure white solid tert-butyl 3-hydroxyazetidine-1-carboxylate.

Expected Yield: Approximately 91%.[1]

Applications in Synthesis

Oxidation to N-Boc-3-azetidinone

The oxidation of the hydroxyl group of N-Boc-3-hydroxyazetidine provides N-Boc-3-azetidinone, a key intermediate for the synthesis of various substituted azetidines, including those found in bioactive molecules like Baricitinib.[1]

This protocol utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO).

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr) aqueous solution (9.1%)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) aqueous solution (12%)

Procedure: [1]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) to the reaction mixture, maintaining the temperature between -15 and 5 °C.

  • Stir the mixture for 30 minutes.

  • Monitor the reaction for completion by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Expected Yield: High yield is expected.

O-Alkylation and O-Arylation

The hydroxyl group of N-Boc-3-hydroxyazetidine can be readily converted to ethers through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.

This method is suitable for the synthesis of ethers from phenols or simple alkyl halides. It involves the deprotonation of the alcohol or phenol followed by nucleophilic substitution.

The Mitsunobu reaction allows for the conversion of the alcohol to an ether with inversion of stereochemistry, using a phosphine and an azodicarboxylate. This reaction is particularly useful for a wide range of nucleophiles, including phenols.[2]

FeatureWilliamson Ether SynthesisMitsunobu Reaction
General Principle Sₙ2 reaction between an alkoxide/phenoxide and an alkyl/aryl halide or sulfonate.Redox condensation of an alcohol and a nucleophile mediated by a phosphine and an azodicarboxylate.[2]
Stereochemistry Inversion of configuration at the electrophilic carbon.Inversion of configuration at the alcohol carbon.[2]
Substrate Scope Generally good for primary and some secondary alkyl halides. Phenols are good nucleophiles.Broad scope for primary and secondary alcohols. Works well with a variety of acidic nucleophiles (pKa < 15).[2]
Reagents Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone).[3]Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).
Byproducts Salt (e.g., NaCl, KBr).Triphenylphosphine oxide (TPPO), reduced azodicarboxylate.
Advantages Simple reagents, often cost-effective.Mild reaction conditions, high yields, predictable stereochemistry.
Disadvantages May require harsh bases and high temperatures. The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and may require activation (e.g., as a tosylate).[3]Stoichiometric amounts of reagents and byproducts that can complicate purification. Azodicarboxylates can be hazardous.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure: [3]

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Application in the Synthesis of Bioactive Molecules: Baricitinib

N-Boc-3-hydroxyazetidine is a crucial starting material for the synthesis of the azetidine moiety in Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[1] The synthesis involves the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone, followed by a series of transformations to introduce the required functional groups.

G cluster_0 Synthesis of Baricitinib Intermediate A N-Boc-3-hydroxyazetidine B N-Boc-3-azetidinone A->B Oxidation (e.g., TEMPO/NaClO) C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C Horner-Wadsworth-Emmons Reaction D 2-(azetidin-3-ylidene)acetonitrile hydrochloride C->D Boc Deprotection (e.g., HCl) E 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Key Intermediate for Baricitinib) D->E Sulfonylation (e.g., Ethanesulfonyl chloride)

References

The Versatile 3-(4-Methylphenoxy)azetidine Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for various biological targets. Among the diverse array of azetidine derivatives, the 3-(4-methylphenoxy)azetidine moiety and its analogs are of particular interest, serving as a versatile building block in the design of novel therapeutics, notably for central nervous system (CNS) disorders.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds incorporating the this compound scaffold, with a focus on its application as a core element in the development of monoamine transporter inhibitors.

Application Notes

The 3-aryloxyazetidine scaffold has been successfully employed in the development of potent ligands for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Inhibition of these transporters is a key mechanism for the treatment of various CNS disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The rigid azetidine core, combined with the diverse substitution patterns possible on the phenoxy ring, allows for fine-tuning of potency and selectivity.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on related 3-aryl-3-arylmethoxy-azetidines have revealed key structural features that influence binding affinity at monoamine transporters. For instance, substitutions on the aryl rings can significantly modulate potency and selectivity. Dichloro- and tetrachloro-substituted analogs have demonstrated low nanomolar affinity for SERT.[2] The 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine derivative, for example, exhibits moderate affinity for both DAT and SERT, highlighting the potential to develop dual-acting agents by manipulating the substitution pattern.[2] This suggests that the 4-methyl group in the this compound scaffold likely plays a significant role in modulating target engagement and can be a key point for further chemical exploration.

Key Advantages of the 3-Aryloxyazetidine Scaffold:
  • Structural Rigidity: The constrained nature of the azetidine ring can lead to higher binding affinities by reducing the entropic penalty upon binding to the target protein.

  • Improved Physicochemical Properties: The inclusion of the azetidine motif can enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties compared to more lipophilic scaffolds.

  • Synthetic Tractability: The synthesis of 3-aryloxyazetidines is readily achievable from commercially available starting materials, allowing for the efficient generation of diverse analog libraries for screening.

Quantitative Data

The following table summarizes the binding affinities of representative 3-aryl-3-arylmethoxyazetidine derivatives for the serotonin and dopamine transporters. This data provides a valuable reference for the potential potency of compounds derived from the this compound scaffold.

Compound ID3-Aryl Substituent3-Arylmethoxy SubstituentSERT Kᵢ (nM)[2]DAT Kᵢ (nM)[2]
7c 4-chlorophenyl4-chlorobenzyloxy1.0>1000
7i 3,4-dichlorophenyl3,4-dichlorobenzyloxy1.3235
7g 3,4-dichlorophenylbenzyloxy28150

Experimental Protocols

Synthesis of N-Boc-3-(4-methylphenoxy)azetidine

A common and efficient method for the synthesis of the core scaffold is the Mitsunobu reaction, starting from the commercially available N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • p-Cresol (4-methylphenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and p-cresol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-methylphenoxy)azetidine.

Deprotection of N-Boc-3-(4-methylphenoxy)azetidine

The Boc protecting group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent diversification reactions.

Materials:

  • N-Boc-3-(4-methylphenoxy)azetidine

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-(4-methylphenoxy)azetidine in a minimal amount of DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane or TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of this compound.

  • Collect the solid by filtration and dry under vacuum.

Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol provides a general method for determining the binding affinity of test compounds for the serotonin, norepinephrine, and dopamine transporters using a competitive radioligand binding assay with cell membranes expressing the respective transporter.[3][4][5]

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram or [¹²⁵I]RTI-55 for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (e.g., this compound derivatives) at various concentrations.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, test compound dilutions, and a fixed concentration of the appropriate radioligand. For determining non-specific binding, add a high concentration of the corresponding non-specific inhibitor instead of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_0 Core Synthesis cluster_1 Deprotection & Diversification N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mitsunobu Reaction Mitsunobu Reaction N-Boc-3-hydroxyazetidine->Mitsunobu Reaction p-Cresol p-Cresol p-Cresol->Mitsunobu Reaction Mitsunobu Reaction->N-Boc-3-(4-methylphenoxy)azetidine Acidic Deprotection Acidic Deprotection N-Boc-3-(4-methylphenoxy)azetidine->Acidic Deprotection This compound This compound Acidic Deprotection->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Aryl/Alkyl Halides Aryl/Alkyl Halides Aryl/Alkyl Halides->Coupling Reaction Final Analog Library Final Analog Library Coupling Reaction->Final Analog Library

Caption: Synthetic workflow for generating a library of this compound analogs.

Signaling Pathway of a Triple Reuptake Inhibitor

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporters cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT, NE, DA) Release Release Vesicle->Release Action Potential 5-HT Serotonin Release->5-HT NE Norepinephrine Release->NE DA Dopamine Release->DA SERT SERT 5-HT->SERT Reuptake Receptor_5HT 5-HT Receptor 5-HT->Receptor_5HT Binding NET NET NE->NET Reuptake Receptor_NE NE Receptor NE->Receptor_NE Binding DAT DAT DA->DAT Reuptake Receptor_DA DA Receptor DA->Receptor_DA Binding SERT->Vesicle NET->Vesicle DAT->Vesicle Postsynaptic_Effect_5HT Modulation of Mood, Anxiety Receptor_5HT->Postsynaptic_Effect_5HT Signal Transduction Postsynaptic_Effect_NE Modulation of Alertness, Energy Receptor_NE->Postsynaptic_Effect_NE Signal Transduction Postsynaptic_Effect_DA Modulation of Pleasure, Motivation Receptor_DA->Postsynaptic_Effect_DA Signal Transduction TRI Triple Reuptake Inhibitor TRI->SERT Inhibition TRI->NET Inhibition TRI->DAT Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor at the synapse.

References

Application Notes and Protocols: Incorporating 3-(4-Methylphenoxy)azetidine into Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing scaffolds are of increasing interest in medicinal chemistry and drug discovery. The strained four-membered ring imparts a unique three-dimensional character and conformational rigidity, which can lead to improved potency and selectivity for biological targets.[1] The incorporation of a 3-phenoxyazetidine moiety, in particular, offers a versatile platform for exploring chemical space, with the potential to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document provides detailed application notes and protocols for the synthesis of 3-(4-Methylphenoxy)azetidine and its incorporation into drug discovery libraries, along with methodologies for subsequent biological screening.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a core scaffold is crucial for its successful application in drug discovery. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key calculated and experimental properties for this compound and a representative N-acylated derivative.

PropertyThis compoundN-Acetyl-3-(4-Methylphenoxy)azetidine (Representative Derivative)
Molecular Formula C10H13NOC12H15NO2
Molecular Weight 163.22 g/mol 205.25 g/mol
LogP (calculated) 1.51.8
Topological Polar Surface Area (TPSA) 21.26 Ų38.33 Ų
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 23
Rotatable Bonds 23
Aqueous Solubility (predicted) >100 µM50-100 µM
Caco-2 Permeability (predicted) Moderate to HighModerate
Human Serum Protein Binding (predicted) Low to ModerateModerate

Synthesis and Library Generation

The synthesis of this compound can be readily achieved from commercially available starting materials. A common and efficient method involves the Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 4-methylphenol, followed by deprotection of the azetidine nitrogen.[2][3] The resulting free base can then be diversified through various chemical transformations to generate a library of analogues.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-Methylphenol (p-cresol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (magnetic stirrer, round-bottom flasks, silica gel for column chromatography, etc.)

Procedure:

Step 1: N-Boc-3-(4-methylphenoxy)azetidine Synthesis (Mitsunobu Reaction) [3]

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-methylphenol (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) portion-wise.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-methylphenoxy)azetidine.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-3-(4-methylphenoxy)azetidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (10 volumes).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.

Library Diversification Workflow

The this compound core can be readily diversified at the secondary amine to generate a library of compounds for screening. A typical workflow for library generation is depicted below.

G start This compound Hydrochloride reaction1 Neutralization (e.g., NaHCO3) start->reaction1 free_base This compound (Free Base) reaction1->free_base diversification Parallel Synthesis free_base->diversification acylation Acylation (Acyl Chlorides, Anhydrides) diversification->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) diversification->sulfonylation reductive_amination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) diversification->reductive_amination alkylation Alkylation (Alkyl Halides) diversification->alkylation library Diverse Compound Library acylation->library sulfonylation->library reductive_amination->library alkylation->library purification Purification (e.g., HPLC) library->purification qc Quality Control (LC-MS, NMR) purification->qc final_library Screening-Ready Library qc->final_library

Caption: Workflow for the diversification of the this compound scaffold.

High-Throughput Screening (HTS) Protocols

The following are representative protocols for the high-throughput screening of a compound library derived from this compound. The choice of assay will depend on the hypothesized biological target class.

Protocol 1: G-Protein Coupled Receptor (GPCR) Antagonist Screening (Calcium Flux Assay)

This assay is suitable for identifying antagonists of a Gαq-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Known agonist for the target GPCR.

  • Compound library plates (384-well format).

  • A fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the HEK293 cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 100 nL of the library compounds (typically at a final concentration of 10 µM) to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate reading and simultaneously add a known agonist at its EC80 concentration to all wells.

  • Data Analysis: Measure the change in fluorescence intensity over time. Calculate the percentage of inhibition for each compound relative to the positive (agonist only) and negative (buffer only) controls.

Protocol 2: Kinase Inhibitor Screening (Biochemical Assay)

This protocol is designed to identify inhibitors of a specific protein kinase.

Materials:

  • Recombinant kinase enzyme.

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • A detection system (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound library plates (384-well format).

  • A luminescence plate reader.

Procedure:

  • Compound Pre-incubation: Add 50 nL of the library compounds to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add a solution containing the kinase enzyme and its substrate to each well.

  • ATP Addition: After a brief pre-incubation (10-15 minutes), initiate the kinase reaction by adding ATP at its Km concentration. Incubate for 1 hour at room temperature.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescent signal. Calculate the percentage of kinase inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Hypothetical Screening Data and Analysis

To illustrate the data that can be generated from a high-throughput screen, the following table presents hypothetical results for a selection of compounds from a this compound-based library screened against a hypothetical kinase target.

Compound IDR1-Group (at Azetidine N)% Inhibition at 10 µMIC50 (µM)
AZ-001 -H5> 50
AZ-002 -C(O)CH31245.2
AZ-003 -SO2Ph880.8
AZ-004 -CH2-Cyclopropyl2522.1
AZ-005 -C(O)-(4-fluorophenyl)950.2
AZ-006 -CH2-(2-pyridyl)4515.6

This data can be used to identify initial hits and guide structure-activity relationship (SAR) studies for lead optimization.

Signaling Pathway Visualization

Understanding the potential mechanism of action of hit compounds is crucial. The diagram below illustrates a generic kinase signaling pathway that could be inhibited by compounds from the library.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Azetidine-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: A representative kinase signaling pathway and a potential point of inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the generation of diverse and novel compound libraries for drug discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive core for exploring a wide range of biological targets. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to incorporate this promising scaffold into their screening campaigns, from initial synthesis to hit identification and preliminary mechanism of action studies.

References

Application Notes and Protocols for the Derivatization of the 3-(4-Methylphenoxy)azetidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 3-(4-methylphenoxy)azetidine core, a valuable scaffold in medicinal chemistry. The secondary amine of the azetidine ring offers a versatile handle for the introduction of a variety of functional groups through common synthetic transformations, including N-alkylation, N-acylation, and reductive amination. The derivatization of this core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

The protocols detailed below are based on established synthetic methodologies for the derivatization of azetidine and other cyclic amines. While specific quantitative data for the derivatization of this compound is not extensively available in the public domain, the provided tables offer representative examples of expected yields and reaction conditions based on analogous transformations.

Key Derivatization Strategies

The derivatization of the this compound core primarily targets the secondary amine. The three main strategies covered in these notes are:

  • N-Alkylation: Introduction of alkyl, benzyl, or other substituted alkyl groups to the nitrogen atom.

  • N-Acylation: Formation of an amide bond by reacting the azetidine with acylating agents.

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine or enamine followed by reduction to form a new N-C bond.

These reactions are fundamental in the construction of diverse chemical libraries for drug discovery programs.

Data Presentation: Representative Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the derivatization of the this compound core. These values are illustrative and may require optimization for specific substrates and scales.

Table 1: Representative Conditions and Yields for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Benzyl bromideK₂CO₃Acetonitrile801285-95
Ethyl iodideEt₃NDichloromethane252470-85
4-Nitrobenzyl chlorideDIPEADMF60880-90
Methyl bromoacetateNaHCO₃THF501665-80

Table 2: Representative Conditions and Yields for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Acetyl chloridePyridineDichloromethane0-25290-98
Benzoyl chlorideEt₃NTHF25488-96
Acetic anhydrideNoneNeat251>95
Boc-anhydrideEt₃NDichloromethane25692-99

Table 3: Representative Conditions and Yields for Reductive Amination

Carbonyl CompoundReducing AgentSolventpHTemperature (°C)Time (h)Expected Yield (%)
AcetoneNaBH(OAc)₃1,2-Dichloroethane~5251280-90
BenzaldehydeNaBH₃CNMethanol6-7251875-88
CyclohexanoneH₂/Pd-CEthanolN/A252485-95
Formaldehyde (37% aq.)HCOOHNeatN/A100670-85

Experimental Protocols

The following are detailed, step-by-step protocols for the key derivatization reactions of the this compound core.

Protocol 1: N-Alkylation - Synthesis of 1-Benzyl-3-(4-methylphenoxy)azetidine

This protocol describes the synthesis of an N-benzylated derivative, a common strategy to introduce a versatile functional group or protecting group.

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.

  • Maintain stirring at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-benzyl-3-(4-methylphenoxy)azetidine.

Protocol 2: N-Acylation - Synthesis of 1-Acetyl-3-(4-methylphenoxy)azetidine

This protocol details the straightforward acylation of the azetidine nitrogen to form a stable amide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and add pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, 1-acetyl-3-(4-methylphenoxy)azetidine, is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization.

Protocol 3: Reductive Amination - Synthesis of 1-Isopropyl-3-(4-methylphenoxy)azetidine

This protocol describes a one-pot procedure for the N-alkylation of the azetidine with a ketone.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and acetone (3.0 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 1-isopropyl-3-(4-methylphenoxy)azetidine.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the derivatization strategies described in these application notes.

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core This compound Core N_Alkylation N-Alkylation (Alkyl Halide, Base) Core->N_Alkylation N_Acylation N-Acylation (Acyl Halide/Anhydride, Base) Core->N_Acylation Reductive_Amination Reductive Amination (Carbonyl, Reducing Agent) Core->Reductive_Amination Alkylated_Product N-Alkyl Derivatives N_Alkylation->Alkylated_Product Acylated_Product N-Acyl (Amide) Derivatives N_Acylation->Acylated_Product Reductive_Product N-Substituted Alkyl Derivatives Reductive_Amination->Reductive_Product

Caption: General workflow for the derivatization of the this compound core.

Experimental_Logic start Start with This compound choose_rxn Select Derivatization Strategy start->choose_rxn alkylation N-Alkylation choose_rxn->alkylation Alkyl Halide acylation N-Acylation choose_rxn->acylation Acylating Agent reductive_amination Reductive Amination choose_rxn->reductive_amination Carbonyl reaction_step Perform Reaction (See Protocol) alkylation->reaction_step acylation->reaction_step reductive_amination->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_product Pure Derivative characterization->end_product

Application Notes and Protocols for the Analytical Characterization of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-(4-Methylphenoxy)azetidine, a key intermediate in the synthesis of various biologically active molecules. The protocols detailed below are essential for confirming the identity, purity, and structural integrity of this compound.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide orthogonal information to ensure a comprehensive analysis of the molecule. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which serves as a fundamental check of the empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from closely related 3-phenoxyazetidine derivatives. Actual shifts may vary slightly.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Azetidine CH~4.8 - 5.2 (m)~65 - 70
Azetidine CH₂~3.8 - 4.2 (m)~50 - 55
Aromatic CH (ortho to O)~6.8 - 7.0 (d, J ≈ 8 Hz)~115 - 120
Aromatic CH (meta to O)~7.0 - 7.2 (d, J ≈ 8 Hz)~128 - 132
Aromatic C-ON/A~155 - 160
Aromatic C-CH₃N/A~130 - 135
Methyl (CH₃)~2.2 - 2.4 (s)~20 - 22
Azetidine NHVariable (broad singlet)N/A

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity is indicated as s (singlet), d (doublet), m (multiplet).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically 1 mg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire data in positive ion mode.

    • For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer.

Data Presentation: Expected Mass Spectrometric Data
Parameter Value
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
Exact Mass163.09971 u
Expected [M+H]⁺ (Monoisotopic)164.1070

Expected Fragmentation: The primary fragmentation is likely to involve the loss of the azetidine ring or cleavage of the ether bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying any related substances or impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions: The following conditions are a good starting point and may require optimization:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL
Data Presentation: Expected HPLC Data
Parameter Expected Value
Retention Time Dependent on the specific method, but expected to be in the range of 5-10 minutes under the conditions above.
Purity Should be ≥95% for most research applications.

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 2-3 mg) is required.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

Data Presentation: Theoretical Elemental Composition
Element Theoretical Percentage
Carbon (C)73.59%
Hydrogen (H)8.03%
Nitrogen (N)8.58%
Oxygen (O)9.80%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS/HRMS) purification->ms hplc HPLC Analysis purification->hplc elemental Elemental Analysis purification->elemental structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment elemental->structure_confirmation final_product Characterized This compound structure_confirmation->final_product Confirmed Structure purity_assessment->final_product Confirmed Purity

Characterization workflow for this compound.
Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical techniques and the information they provide for the comprehensive characterization of the target molecule.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information compound This compound nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms hplc HPLC compound->hplc elemental Elemental Analysis compound->elemental structure Molecular Structure & Connectivity nmr->structure molecular_weight Molecular Weight & Formula ms->molecular_weight purity Purity & Impurity Profile hplc->purity composition Elemental Composition elemental->composition final_confirmation Comprehensive Characterization structure->final_confirmation molecular_weight->final_confirmation purity->final_confirmation composition->final_confirmation

Relationship between analytical methods and derived information.

Application Note: HPLC Purification of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-(4-Methylphenoxy)azetidine using High-Performance Liquid Chromatography (HPLC). Due to the presence of a tertiary amine within the azetidine ring and a phenoxy ether linkage, both reverse-phase and normal-phase chromatography are viable purification strategies. This document outlines optimized protocols for both methods, enabling researchers to select the most appropriate technique based on the impurity profile of their crude sample. The protocols include recommended columns, mobile phases, and detection parameters to achieve high purity and recovery of the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in biologically active molecules. The azetidine ring can impart favorable physicochemical properties, such as improved solubility and metabolic stability. Efficient and reliable purification of such compounds is critical for subsequent biological evaluation and development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of small molecules like this compound, providing high resolution and purity. This note details two distinct HPLC approaches: a reverse-phase method suitable for separating non-polar to moderately polar impurities, and a normal-phase method which is often advantageous for compounds containing basic amine functionalities that can exhibit poor peak shape on standard silica columns.

Experimental Protocols

Method 1: Reverse-Phase HPLC Purification

Reverse-phase HPLC is a broadly applicable technique for the purification of a wide range of organic molecules. The separation is based on hydrophobic interactions between the analyte and the stationary phase.

Instrumentation and Materials:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: UV at 254 nm.

Chromatographic Conditions:

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 100 - 500 µL (dependent on concentration)

Procedure:

  • Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.

  • Inject the prepared sample.

  • Run the gradient elution as specified in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Method 2: Normal-Phase HPLC Purification

Normal-phase HPLC can be particularly effective for purifying compounds with basic functional groups like the tertiary amine in the azetidine ring. The addition of a basic modifier to the mobile phase is often crucial to prevent peak tailing and achieve good separation.

Instrumentation and Materials:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: Silica or Diol column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate.

  • Mobile Phase Modifier: 0.1% Triethylamine (TEA) or n-Propylamine added to both Mobile Phase A and B.[1]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: UV at 254 nm.

Chromatographic Conditions:

ParameterValue
Column Silica, 250 x 10 mm, 5 µm
Mobile Phase A: Hexane with 0.1% TEAB: Ethyl Acetate with 0.1% TEA
Gradient 5-50% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 100 - 500 µL (dependent on concentration)

Procedure:

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

  • Inject the prepared sample.

  • Run the gradient elution as specified in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of HPLC Purification Methods

ParameterReverse-Phase HPLCNormal-Phase HPLC
Stationary Phase C18 (Hydrophobic)Silica or Diol (Polar)
Mobile Phase Acetonitrile/Water (polar) with acid modifierHexane/Ethyl Acetate (non-polar) with basic modifier
Elution Order More polar compounds elute firstMore non-polar compounds elute first
Typical Purity >98%>98%
Typical Recovery 80-95%80-95%
Key Advantage Broad applicability, good for a wide range of impurities.Excellent for basic compounds, can prevent peak tailing.[1]

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject sample onto HPLC column Filter->Inject Elute Gradient Elution Inject->Elute Detect UV Detection (254 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze fractions for purity Collect->Analyze Pool Pool pure fractions Analyze->Pool Evaporate Evaporate solvent Pool->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the HPLC purification of this compound.

Conclusion

The protocols described in this application note provide robust and reproducible methods for the HPLC purification of this compound. The choice between reverse-phase and normal-phase chromatography will depend on the nature of the impurities present in the crude material. For general-purpose purification, the reverse-phase method is a reliable starting point. However, if significant peak tailing is observed or if impurities are closely related in polarity but differ in basicity, the normal-phase method with a basic modifier is recommended. Both methods are capable of yielding high-purity material suitable for further research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(4-Methylphenoxy)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methylphenoxy)azetidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically a multi-step process that begins with a commercially available, N-protected 3-hydroxyazetidine. The most common N-protecting group is the tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its straightforward removal.[1] The synthesis can be broadly divided into three main stages:

  • Ether Formation: Coupling of N-Boc-3-hydroxyazetidine with p-cresol to form the N-Boc-3-(4-methylphenoxy)azetidine intermediate. This is the key bond-forming step and can be achieved through two primary methods: the Williamson Ether Synthesis or the Mitsunobu Reaction.

  • Deprotection: Removal of the N-Boc protecting group to yield the final product.

  • Purification: Isolation and purification of the final this compound, often as a salt for improved stability.

Q2: Which method is better for the ether formation step: Williamson Ether Synthesis or the Mitsunobu Reaction?

A2: Both the Williamson ether synthesis and the Mitsunobu reaction are effective for preparing 3-aryloxyazetidines.[2] The choice between them often depends on factors such as substrate compatibility, desired reaction conditions, and scalability.

  • Williamson Ether Synthesis: This is a classic S(_N)2 reaction that involves deprotonating the phenol (p-cresol) to form a phenoxide, which then displaces a leaving group on the azetidine ring.[3] This method is often preferred for its cost-effectiveness and simpler purification. However, it requires an additional step to convert the hydroxyl group of N-Boc-3-hydroxyazetidine into a good leaving group, such as a tosylate or mesylate.[3]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the ether in a single step with inversion of stereochemistry.[2][4] It is known for its mild reaction conditions and high yields.[5] However, the reagents used (e.g., DEAD or DIAD and triphenylphosphine) can be costly, and the removal of byproducts like triphenylphosphine oxide can sometimes be challenging.[4]

Q3: What are the common challenges in the final Boc deprotection step?

A3: The primary challenge during the deprotection of the N-Boc group is the generation of a reactive tert-butyl cation, which can lead to side reactions, especially if other nucleophilic functional groups are present in the molecule.[6] Incomplete deprotection can also be an issue, potentially caused by insufficient acid strength, low reaction temperatures, or steric hindrance.[7][8] The choice of acid and solvent is crucial; strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly used, but milder conditions such as HCl in dioxane may also be effective.[6][9]

Troubleshooting Guides

Problem 1: Low Yield in the Williamson Ether Synthesis of N-Boc-3-(4-methylphenoxy)azetidine
Possible CauseSuggested Solution
Inefficient Deprotonation of p-Cresol Ensure a sufficiently strong base is used to fully deprotonate the p-cresol. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) are often more effective.[3][10] The reaction must be conducted under anhydrous conditions, as any moisture will quench the base.
Poor Leaving Group on the Azetidine Ring The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be converted to a more suitable one, such as a tosylate (OTs) or mesylate (OMs), prior to the reaction with the p-cresolate.[3] Ensure this activation step goes to completion.
Suboptimal Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] These solvents effectively solvate the cation of the phenoxide salt while leaving the nucleophilic anion more reactive, thus favoring the S(_N)2 reaction.
Competing Elimination Reaction (E2) To favor substitution over elimination, maintain a moderate reaction temperature, typically between 50-100 °C.[3] Using a less sterically hindered base can also help minimize elimination.[11]
Problem 2: Difficulty in Purifying the Product after the Mitsunobu Reaction
Possible CauseSuggested Solution
Presence of Triphenylphosphine Oxide (TPPO) and Hydrazinedicarboxylate Byproducts These byproducts can often co-elute with the desired product during column chromatography. Several strategies can be employed for their removal: - Crystallization: If the desired product is a solid, recrystallization can be an effective purification method. - Modified Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier removal of byproducts.[4]
Incomplete Reaction Monitor the reaction closely using TLC or LC-MS to ensure all the starting alcohol has been consumed. If the reaction stalls, a slight increase in temperature or addition of more reagents may be necessary.
Problem 3: Incomplete Boc Deprotection or Formation of Side Products
Possible CauseSuggested Solution
Incomplete Deprotection Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or extend the reaction time.[7] Gentle warming (e.g., to 40°C) can also be effective, but be mindful of potential side reactions.[6] For substrates that are sensitive to strong acids, consider alternative deprotection methods such as using HCl in dioxane or Lewis acids like zinc bromide.[7]
Side Product Formation (tert-butylation) The tert-butyl cation generated during deprotection is electrophilic and can react with nucleophiles. While p-cresol is not part of the final deprotection step, if any unreacted p-cresol remains, it could be alkylated. To mitigate this, ensure the intermediate is thoroughly purified before deprotection.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-tosyloxyazetidine (Leaving Group Formation)
  • To a solution of N-Boc-azetidin-3-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).[12]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[12]

  • Allow the reaction to stir at room temperature for 12-16 hours.[12]

  • Monitor the reaction by TLC until the starting material is consumed.[12]

  • Quench the reaction with water and extract the product with DCM.[12]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Boc-3-tosyloxyazetidine.[12]

Protocol 2: Williamson Ether Synthesis of N-Boc-3-(4-methylphenoxy)azetidine
  • To a solution of p-cresol (1.2 equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents).[12]

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.[12]

  • Add a solution of N-Boc-3-tosyloxyazetidine (1 equivalent) in the same solvent.[12]

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[12]

  • Monitor the reaction progress by LC-MS.[12]

  • Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction for N-Boc-3-(4-methylphenoxy)azetidine
  • Dissolve N-Boc-3-hydroxyazetidine (1 eq.), p-cresol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or DCM.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.[2]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Protocol 4: N-Boc Deprotection of N-Boc-3-(4-methylphenoxy)azetidine
  • Dissolve the purified N-Boc-3-(4-methylphenoxy)azetidine in a suitable solvent like DCM or 1,4-dioxane.[12]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v) or a 4M solution of hydrochloric acid in dioxane.[6][12]

  • Stir the reaction at room temperature for 1-4 hours.[12]

  • Monitor the deprotection by TLC or LC-MS.[12]

  • Once complete, concentrate the reaction mixture under reduced pressure.[12]

  • The resulting salt can often be precipitated with a non-polar solvent like diethyl ether, filtered, and washed to yield the final product.

Visualized Workflows and Logic

G cluster_start Starting Materials cluster_williamson Williamson Ether Synthesis Pathway cluster_mitsunobu Mitsunobu Reaction Pathway cluster_end Final Steps N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Tosylation 1. Leaving Group Formation (Tosylation/Mesylation) N-Boc-3-hydroxyazetidine->Tosylation Mitsunobu_Reaction 1. Mitsunobu Reaction N-Boc-3-hydroxyazetidine->Mitsunobu_Reaction p-cresol p-cresol Williamson_Reaction 2. SN2 Reaction with p-cresolate p-cresol->Williamson_Reaction p-cresol->Mitsunobu_Reaction N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine Tosylation->N-Boc-3-tosyloxyazetidine Intermediate N-Boc-3-(4-methylphenoxy)azetidine Williamson_Reaction->Intermediate N-Boc-3-tosyloxyazetidine->Williamson_Reaction Mitsunobu_Reaction->Intermediate Deprotection 3. N-Boc Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathways to this compound.

G Start Low Yield in Williamson Ether Synthesis? Check_Base Is p-cresol fully deprotonated? Start->Check_Base Use_Stronger_Base Use stronger, anhydrous base (e.g., NaH in DMF). Check_Base->Use_Stronger_Base No Check_LG Is the leaving group on azetidine adequate? Check_Base->Check_LG Yes Activate_OH Convert -OH to a better leaving group (e.g., -OTs, -OMs). Check_LG->Activate_OH No Check_Solvent Is the solvent optimal for SN2 reaction? Check_LG->Check_Solvent Yes Use_Polar_Aprotic Switch to a polar aprotic solvent (e.g., DMF, DMSO). Check_Solvent->Use_Polar_Aprotic No Consider_Elimination Consider competing elimination reaction. Check_Solvent->Consider_Elimination Yes

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Technical Support Center: Synthesis of 3-Aryloxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aryloxyazetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important structural motif.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-aryloxyazetidines?

A1: The three most prevalent methods for the synthesis of 3-aryloxyazetidines are the Williamson ether synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig O-arylation. Each method has its own advantages and is prone to specific side reactions.

Q2: I am observing a significant amount of an elimination byproduct. Which synthetic method am I likely using and how can I fix it?

A2: The formation of an alkene byproduct via an E2 elimination reaction is a common issue in the Williamson ether synthesis .[1] This is especially problematic when using a sterically hindered 3-halo- or 3-sulfonyloxyazetidine. To minimize this side reaction, you should:

  • Use a primary-like leaving group on the azetidine if possible.

  • Employ a less sterically bulky base to form the phenoxide.

  • Maintain a lower reaction temperature, as higher temperatures tend to favor elimination.[1]

Q3: My purification is complicated by a byproduct that is difficult to separate from the desired 3-aryloxyazetidine. What is the likely culprit?

A3: If you are using the Mitsunobu reaction , the most common byproducts are triphenylphosphine oxide (TPPO) and a hydrazodicarboxylate derivative.[2][3] These can often be challenging to remove completely. To address this, consider:

  • Using polymer-supported triphenylphosphine to simplify the removal of the phosphine oxide byproduct by filtration.

  • Employing modified azodicarboxylates that facilitate easier purification.

  • Careful optimization of your chromatographic purification method.

Q4: I am trying to couple a phenol with N-H-azetidin-3-ol and I am getting N-arylation in addition to the desired O-arylation. How can I improve the selectivity?

A4: This issue is most relevant to the Buchwald-Hartwig O-arylation . To favor O-arylation over N-arylation, it is crucial to protect the azetidine nitrogen, for example with a Boc group. The choice of ligand and base is also critical in controlling the selectivity of the reaction.

Troubleshooting Guides

Below are detailed troubleshooting guides for the three main synthetic routes to 3-aryloxyazetidines.

Method 1: Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with a 3-haloazetidine or an azetidin-3-yl sulfonate. While straightforward, it is susceptible to competing elimination and C-alkylation reactions.

Common Side Reactions and Troubleshooting
Side Reaction Cause Troubleshooting Strategy Expected Outcome
Elimination (Azetine formation) Steric hindrance at the azetidine 3-position; strong, bulky base; high temperature.[1][4]Use a less sterically hindered leaving group on the azetidine (e.g., mesylate or tosylate instead of iodide). Use a non-bulky base (e.g., NaH, K₂CO₃).[1] Lower the reaction temperature.Increased yield of the desired 3-aryloxyazetidine and reduced alkene byproduct.
C-Alkylation of Phenol Ambident nature of the phenoxide nucleophile. Protic solvents can promote C-alkylation.[1]Use a polar aprotic solvent such as DMF or acetonitrile.[1]Favors O-alkylation, leading to a higher yield of the desired ether product.
Low or No Reaction Incomplete deprotonation of the phenol. Poor leaving group on the azetidine.Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide.[1] Use a better leaving group on the azetidine (I > Br > Cl > OTs > OMs).Improved reaction rate and higher conversion to the product.
Ring Opening of Azetidine Harsh reaction conditions (very strong base, high temperature).Use milder bases and the lowest effective temperature.Preservation of the azetidine ring structure.
Experimental Protocol: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine
  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol (1.2 equivalents) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Ether Formation:

    • To the solution of the sodium phenoxide, add a solution of N-Boc-3-methanesulfonyloxyazetidine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow (Williamson Ether Synthesis)

Start Low Yield of 3-Aryloxyazetidine CheckByproducts Analyze Byproducts (TLC/GC-MS) Start->CheckByproducts Elimination Elimination Product (Azetine) CheckByproducts->Elimination Alkene Detected CAlkylation C-Alkylation Product CheckByproducts->CAlkylation Isomer Detected NoReaction Starting Material Unchanged CheckByproducts->NoReaction High SM TroubleshootElimination Lower Temp Use Less Bulky Base Elimination->TroubleshootElimination TroubleshootCAlkylation Switch to Aprotic Solvent (DMF) CAlkylation->TroubleshootCAlkylation TroubleshootNoReaction Use Stronger Base (NaH) Better Leaving Group NoReaction->TroubleshootNoReaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A N-Boc-3-hydroxyazetidine F Alkoxyphosphonium Salt A->F + Betaine B Phenol B->F SN2 attack C PPh3 E Betaine Intermediate C->E + DIAD/DEAD D DIAD/DEAD H Triphenylphosphine Oxide E->H I Hydrazodicarboxylate E->I G N-Boc-3-aryloxyazetidine F->G Start Low Yield in O-Arylation Protect_N Is Azetidine N-Protected? Start->Protect_N Add_Boc Protect with Boc group Protect_N->Add_Boc No Optimize_Ligand Screen Ligands (e.g., XPhos, RuPhos) Protect_N->Optimize_Ligand Yes Add_Boc->Optimize_Ligand Optimize_Base Screen Bases (e.g., NaOt-Bu, K3PO4) Optimize_Ligand->Optimize_Base Optimize_Solvent Screen Solvents (e.g., Toluene, Dioxane) Optimize_Base->Optimize_Solvent High_Yield High Yield Achieved Optimize_Solvent->High_Yield

References

Preventing pyrrolidine formation in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of azetidines, with a specific focus on preventing the common side reaction of pyrrolidine formation.

Troubleshooting Guide: Pyrrolidine Formation

One of the most frequent challenges in azetidine synthesis is the co-formation of the thermodynamically more stable five-membered pyrrolidine ring. This guide provides insights into the probable causes and offers targeted solutions to minimize or eliminate this byproduct.

Issue Probable Cause Recommended Solution
High percentage of pyrrolidine byproduct observed. High Reaction Temperature: Elevated temperatures can favor the thermodynamically controlled formation of pyrrolidine over the kinetically favored azetidine. In some cases, it can also promote the thermal isomerization of the desired azetidine to the pyrrolidine.[1]Lower the reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for azetidine formation.[1]
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, favoring one cyclization pathway over another.Screen a variety of solvents. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be superior to acetonitrile (MeCN) and tetrahydrofuran (THF), yielding a higher ratio of azetidine to pyrrolidine.[2][3][4]
Suboptimal Catalyst or Lewis Acid: The choice of catalyst is critical for directing the regioselectivity of the cyclization. Some catalysts may preferentially promote the 5-endo-tet cyclization leading to pyrrolidines.[2]Select a catalyst known for high selectivity towards azetidine formation. For example, La(OTf)₃ has been shown to be highly effective in promoting the 4-exo-tet cyclization to form azetidines from cis-3,4-epoxy amines, with a greater than 20:1 selectivity over the corresponding pyrrolidine.[2][3][4]
Nature of the Starting Material/Substituents: The electronic and steric properties of substituents on the starting material can influence the propensity for pyrrolidine formation. Electron-withdrawing or -donating groups can affect the relative rates of the competing cyclization reactions.[5]Modify the starting material if possible. For example, in the iodocyclization of homoallyl amines, the nature of the substituent on the nitrogen atom can affect the ratio of azetidine to pyrrolidine.[5]
Isomerization of Azetidine to Pyrrolidine: The initially formed azetidine can undergo rearrangement to the more stable pyrrolidine, especially under the reaction conditions. This can occur via an aziridinium ion intermediate.Minimize reaction time and work up the reaction as soon as the starting material is consumed. Consider reaction conditions that do not promote isomerization.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of pyrrolidine in my reaction. What is the first thing I should check?

A1: The first parameter to investigate is the reaction temperature. High temperatures often favor the formation of the more stable pyrrolidine ring.[1] Try running the reaction at a lower temperature to see if the ratio of azetidine to pyrrolidine improves.

Q2: How does the choice of catalyst influence the formation of pyrrolidine?

A2: The catalyst plays a crucial role in controlling the regioselectivity of the cyclization. A well-chosen catalyst can significantly favor the desired 4-exo-tet cyclization for azetidine formation over the competing 5-endo-tet cyclization that leads to pyrrolidines. For the intramolecular aminolysis of epoxy amines, La(OTf)₃ is a prime example of a catalyst that delivers high selectivity for the azetidine product.[2][3][4]

Q3: Can the solvent really make a difference in the product ratio?

A3: Absolutely. The solvent can influence reaction rates and the stability of intermediates. In the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, switching the solvent from dichloromethane to 1,2-dichloroethane (DCE) can significantly improve the yield and selectivity for the azetidine.[2][3][4] It is always advisable to screen a range of solvents.

Q4: My desired azetidine seems to be converting to pyrrolidine over time. What is happening and how can I prevent it?

A4: This is likely due to the isomerization of the azetidine to the more thermodynamically stable pyrrolidine. This rearrangement can be promoted by the reaction conditions, sometimes proceeding through an aziridinium ion intermediate. To mitigate this, monitor your reaction closely and stop it as soon as the starting material is consumed to minimize the time the azetidine product is exposed to the reaction conditions.

Q5: Are there any general strategies to favor azetidine formation?

A5: Yes. Besides optimizing temperature, catalyst, and solvent, consider the following:

  • Use of cis-epoxides: In the synthesis of 3-hydroxyazetidines from epoxy amines, starting with a cis-epoxide is crucial for favoring the 4-exo-tet cyclization.[2]

  • High Dilution: For intramolecular cyclizations, running the reaction under high dilution conditions can favor the desired ring formation over intermolecular side reactions.

  • Choice of Leaving Group: In syntheses involving nucleophilic substitution, a good leaving group is essential for efficient cyclization.

Key Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is optimized for the synthesis of 3-hydroxyazetidines with high selectivity against pyrrolidine formation.[3][4]

Materials:

  • cis-3,4-epoxy amine substrate

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous DCE to a concentration of approximately 0.2 M.

  • Add La(OTf)₃ (5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 3-hydroxyazetidine.

  • Characterize the product and determine the regioselectivity (azetidine vs. pyrrolidine) using NMR spectroscopy.

Parameter Optimized Condition Azetidine:Pyrrolidine Ratio
Catalyst La(OTf)₃ (5 mol%)>20:1
Solvent 1,2-Dichloroethane (DCE)High
Temperature RefluxOptimal for this specific reaction
Protocol 2: Iodocyclization of a Homoallylamine

This protocol describes the synthesis of 2-(iodomethyl)azetidines at room temperature, which favors the kinetic product over the pyrrolidine.[1]

Materials:

  • Homoallylamine substrate

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard glassware for reactions at room temperature

Procedure:

  • Dissolve the homoallylamine (1.0 eq) in acetonitrile.

  • Add sodium bicarbonate (2.0 eq).

  • Add a solution of iodine (3.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Parameter Condition for Azetidine Condition for Pyrrolidine
Temperature Room Temperature50 °C

Visual Guides

Reaction Pathway Selectivity

G cluster_0 Reaction Conditions cluster_1 Kinetic Control cluster_2 Thermodynamic Control Starting Material Starting Material Azetidine (Desired) Azetidine (Desired) Starting Material->Azetidine (Desired) Low Temp, Selective Catalyst Pyrrolidine (Byproduct) Pyrrolidine (Byproduct) Starting Material->Pyrrolidine (Byproduct) High Temp, Non-selective Conditions Azetidine (Desired)->Pyrrolidine (Byproduct) Isomerization (e.g., heat)

Caption: Factors influencing azetidine vs. pyrrolidine formation.

Troubleshooting Workflow

G start Pyrrolidine byproduct detected temp Is reaction temperature high? start->temp catalyst Is the catalyst selective for azetidine? temp->catalyst No lower_temp Lower reaction temperature temp->lower_temp Yes solvent Is the solvent optimal? catalyst->solvent Yes screen_catalyst Screen catalysts (e.g., La(OTf)3) catalyst->screen_catalyst No screen_solvent Screen solvents (e.g., DCE) solvent->screen_solvent No end Optimized Azetidine Synthesis solvent->end Yes lower_temp->end screen_catalyst->end screen_solvent->end

Caption: A decision tree for troubleshooting pyrrolidine formation.

References

Technical Support Center: Purification of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(4-Methylphenoxy)azetidine.

Troubleshooting Guide

Problem 1: Poor Separation and Tailing during Silica Gel Column Chromatography

Symptoms:

  • Broad, tailing peaks for the desired product.

  • Co-elution with impurities of similar polarity.

  • Irreversible binding of the product to the silica gel.

Root Cause: The basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel stationary phase. This interaction can result in poor peak shape and recovery.[1]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with the azetidine for active sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-2% TEA to your hexane/ethyl acetate eluent system.[1]

    • Ammonia: Use a solution of ammonia in methanol (e.g., 2 M) as a polar component, not exceeding 10-20% of the total mobile phase to prevent silica dissolution.[1]

  • Use of Amino-Functionalized Silica: Employing an amine-functionalized silica gel column can minimize interactions with the basic product, often allowing for purification with less polar solvents.[1]

  • Column Deactivation: Before loading the sample, flush the silica gel column with a solvent system containing a basic additive like triethylamine to deactivate the acidic sites.[1]

Problem 2: Product Degradation during Purification

Symptoms:

  • Appearance of new, unexpected spots on TLC or peaks in LC-MS after purification.

  • Low overall yield of the purified product.

Root Cause: The four-membered azetidine ring is strained and can be susceptible to ring-opening or other degradation pathways, particularly under acidic or harsh temperature conditions.[2][3][4] The presence of certain functional groups can influence the stability of the azetidine ring.[3]

Solutions:

  • Maintain Neutral pH: Ensure all purification steps are carried out under neutral or slightly basic conditions. Avoid acidic mobile phases or additives.

  • Temperature Control: Perform purification at room temperature or below if possible. Avoid excessive heating during solvent evaporation.

  • Inert Atmosphere: If the compound is sensitive to oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficulty Removing Solvent or High Boiling Impurities

Symptoms:

  • Residual solvent peaks in NMR analysis.

  • Presence of high-boiling point impurities that co-distill with the product.

Root Cause: Solvents with high boiling points (e.g., DMF, DMSO) used in the synthesis can be challenging to remove completely.[2] Similarly, impurities with boiling points close to the product can be difficult to separate by distillation alone.

Solutions:

  • Azeotropic Removal: Use a co-solvent with a lower boiling point (e.g., toluene) to azeotropically remove high-boiling solvents under reduced pressure.

  • Kugelrohr Distillation: For small-scale purification, Kugelrohr distillation can be effective for separating the product from non-volatile or very high-boiling impurities at a reduced pressure.[5]

  • Chromatography: If distillation is ineffective, column chromatography is the preferred method for removing impurities with different polarities.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification method for crude this compound?

A1: Flash column chromatography on silica gel is the most common and effective initial purification method.[6][7] It is recommended to start with a non-polar solvent system, such as a gradient of ethyl acetate in hexane, and add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape and recovery.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Use a suitable staining method, such as potassium permanganate, to visualize the spots, as azetidine compounds may not be strongly UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to track the desired product and identify impurities based on their mass-to-charge ratio.[6]

Q3: My purified this compound appears to be an oil, but I expected a solid. What should I do?

A3: While some azetidine derivatives are solids, many are oils at room temperature. The physical state depends on the purity and the specific substituents. If you require a solid, you can attempt to form a salt (e.g., hydrochloride or trifluoroacetate salt) by treating the purified free base with the corresponding acid. Salt formation often results in a crystalline solid that is easier to handle and may have enhanced stability.

Q4: I am observing a byproduct with the same mass as my starting material. What could it be?

A4: If you are synthesizing this compound via a Williamson ether synthesis from an N-protected azetidin-3-ol derivative and 4-methylphenol, an incomplete reaction will result in unreacted starting materials. Another possibility is the presence of isomers, depending on the synthetic route. Careful analysis of NMR and MS data is crucial for structure elucidation.

Data Presentation

Table 1: Illustrative Purity Profile of this compound After Different Purification Methods

Purification MethodPurity (by LC-MS)Yield (%)Key Impurities Removed
Crude Product~75%-Unreacted starting materials, solvent
Flash Chromatography (Silica Gel with 0.5% TEA)>95%80%Polar and non-polar byproducts
Recrystallization (from Ethyl Acetate/Hexane)>98%65% (from crude)Minor impurities, isomers
Kugelrohr Distillation>97%70%Non-volatile impurities

Note: The data in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% TEA). Pack the column, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 80:20 Hexane/Ethyl Acetate with 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization
  • Solvent Selection: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate). The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude this compound Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc + TEA) Synthesis->Chromatography Distillation Kugelrohr Distillation Synthesis->Distillation Recrystallization Recrystallization (e.g., EtOAc/Hexane) Chromatography->Recrystallization Optional Further Purification Analysis Purity and Identity Confirmation (NMR, LC-MS, etc.) Chromatography->Analysis Distillation->Analysis Recrystallization->Analysis

Caption: General purification workflow for this compound.

troubleshooting_logic Problem Purification Issue Encountered PoorSeparation Poor Separation / Tailing in Chromatography Problem->PoorSeparation Degradation Product Degradation Problem->Degradation SolventRemoval Solvent Removal Issues Problem->SolventRemoval Solution1 Add Basic Modifier (TEA) Use Amino-Silica PoorSeparation->Solution1 Solution2 Control pH and Temperature Use Inert Atmosphere Degradation->Solution2 Solution3 Azeotropic Removal Kugelrohr Distillation SolventRemoval->Solution3

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Stability of 3-Phenoxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-phenoxyazetidine derivatives in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Rapid Degradation of 3-Phenoxyazetidine Derivative Observed During Aqueous Work-up or Purification

Question: My 3-phenoxyazetidine derivative appears to be degrading rapidly upon dissolution in acidic aqueous solutions for extraction or during silica gel chromatography. What could be the cause and how can I mitigate this?

Answer:

Rapid degradation under acidic conditions is a known issue for some azetidine-containing compounds. The primary cause is the acid-catalyzed hydrolysis of the azetidine ring. The nitrogen atom of the azetidine can be protonated, which activates the strained four-membered ring towards nucleophilic attack by water, leading to ring-opening and formation of degradation products.

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic conditions during aqueous work-ups. Use milder acidic solutions like saturated ammonium chloride or dilute acetic acid if a wash is necessary.

  • Purification Method: Standard silica gel is acidic and can cause degradation.[1] Consider the following alternatives:

    • Neutralized Silica Gel: Use silica gel that has been pre-treated with a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent).

    • Alternative Stationary Phases: Employ less acidic stationary phases like neutral alumina or consider flash chromatography with a reversed-phase column.

  • Temperature: Perform extractions and purifications at reduced temperatures (e.g., 0-5 °C) to slow down the rate of degradation.

  • Minimize Exposure Time: Reduce the time the compound is in contact with acidic or protic environments.

Issue 2: Appearance of Multiple Peaks in HPLC Analysis After Sample Preparation

Question: After preparing my 3-phenoxyazetidine derivative in a common HPLC diluent (e.g., acetonitrile/water), I observe multiple new peaks in the chromatogram that are not present in the solid material. What is happening?

Answer:

The appearance of new peaks suggests on-instrument or in-solution degradation. This can be triggered by the pH of the diluent, the mobile phase, or prolonged exposure to the analytical conditions.

Troubleshooting Steps:

  • Solvent Selection: Ensure the diluent for sample preparation is neutral and aprotic if possible. If an aqueous diluent is required, use buffered solutions at a neutral pH.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the stability of the analyte on the column. If using a buffered mobile phase, ensure its pH is in a range where the compound is stable.

  • Sample Stability in Autosampler: If samples are queued for an extended period, degradation can occur in the autosampler. Consider using a cooled autosampler or performing a time-course study to assess the stability of the sample in the injection solvent over several hours.

  • Method Optimization: A well-developed, stability-indicating HPLC method is crucial. This method should be able to separate the parent compound from its potential degradation products.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-phenoxyazetidine derivatives in solution?

A1: The most common degradation pathway, particularly under acidic conditions, is the acid-catalyzed hydrolysis of the azetidine ring. This proceeds through the formation of a highly reactive azetidinium ion, which is then attacked by a nucleophile (such as water) to yield a ring-opened product.[4] Oxidative degradation can also occur, though it is often less prevalent than hydrolysis.

Q2: How does the substitution on the azetidine nitrogen affect stability?

A2: The electronic nature of the substituent on the azetidine nitrogen plays a crucial role in the stability of the ring. Electron-withdrawing groups tend to decrease the basicity of the nitrogen atom, making it less susceptible to protonation and subsequent acid-catalyzed degradation. Conversely, electron-donating groups can increase the susceptibility to acid-catalyzed ring opening.

Q3: What analytical techniques are best suited for monitoring the stability of 3-phenoxyazetidine derivatives?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for stability studies.[5] A validated stability-indicating HPLC method is essential to separate and quantify the parent compound and its degradation products. LC-MS is particularly useful for the identification of unknown degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural elucidation of isolated degradation products.[6]

Q4: What are typical forced degradation conditions for studying the stability of 3-phenoxyazetidine derivatives?

A4: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: 60°C to 80°C in a stability chamber.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Data Presentation

Table 1: Illustrative Half-Life (t½) of a Generic N-Aryl-3-phenoxyazetidine Derivative Under Various pH Conditions at 50°C

pH ConditionBuffer SystemHalf-Life (t½) in hours (Illustrative)
1.20.1 M HCl2.5
4.5Acetate Buffer48
7.4Phosphate Buffer> 200
9.0Borate Buffer150
12.00.01 M NaOH72

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific substituents on the 3-phenoxyazetidine derivative.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for a Generic 3-Phenoxyazetidine Derivative

This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method suitable for monitoring the degradation of 3-phenoxyazetidine derivatives.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the 3-phenoxyazetidine derivative in acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

3. Forced Degradation Sample Preparation:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with the diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with the diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with the diluent.

4. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can separate the parent drug from its degradation products and any process impurities.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Visualizations

degradation_pathway A 3-Phenoxyazetidine Derivative B Protonated Azetidine (Azetidinium Ion) A->B H+ (Acidic Conditions) C Ring-Opened Intermediate (Carbocation) B->C Ring Opening D Final Degradation Product (e.g., Amino Alcohol) C->D Nucleophilic Attack (H2O)

Caption: Acid-catalyzed degradation pathway of 3-phenoxyazetidine.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome A Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal/Photolytic A->E F Sample Preparation (Dilution/Neutralization) B->F C->F D->F E->F G Stability-Indicating HPLC-UV/MS F->G H Data Analysis (Peak Purity, % Degradation) G->H I Identify Degradation Products H->I J Elucidate Degradation Pathway H->J K Validate Analytical Method H->K

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Mitsunobu Reaction with Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Mitsunobu reaction with azetidine-containing substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Mitsunobu reaction with an azetidine substrate failing or giving low yields?

A1: Several factors can contribute to low yields in Mitsunobu reactions involving azetidines:

  • Basicity of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring is basic and can interfere with the reaction by reacting with the acidic proton of the nucleophile or the phosphonium intermediates. This is a common issue as the success of the Mitsunobu reaction is highly dependent on the pKa of the nucleophilic species.[1]

  • Steric Hindrance: Azetidines, particularly those with bulky substituents, can present significant steric hindrance, slowing down the desired SN2 reaction.[2]

  • Side Reactions: The azodicarboxylate (e.g., DEAD or DIAD) can sometimes act as a nucleophile and displace the activated alcohol, leading to unwanted byproducts.[2] This is more likely if the intended nucleophile is not sufficiently acidic (pKa > 13).[2]

  • Reagent Quality: The quality of reagents, especially the azodicarboxylate and phosphine, is crucial. Old or improperly stored reagents can lead to poor results. Triphenylphosphine, for instance, can oxidize over time.

Q2: I am observing multiple unexpected products in my reaction mixture. What are the likely side reactions?

A2: Common side reactions in the Mitsunobu reaction, particularly with azetidines, include:

  • N-Alkylation of the Azodicarboxylate: The reduced azodicarboxylate can be alkylated, leading to a common byproduct.[2]

  • O-Alkylation of Amide-like Nucleophiles: If your nucleophile contains an amide or similar functional group, O-alkylation can compete with the desired N-alkylation.[3]

  • Formation of Aziridines: In the case of β-amino alcohols, intramolecular cyclization to form aziridines can be a significant side reaction.[4][5]

  • Elimination Reactions: For secondary alcohols, elimination to form alkenes can be a competing pathway.

Q3: How can I improve the yield and selectivity of my Mitsunobu reaction with an azetidine?

A3: To optimize your reaction, consider the following strategies:

  • Protecting the Azetidine Nitrogen: If the basicity of the azetidine nitrogen is problematic, consider protecting it with a suitable group (e.g., Boc, Cbz) before the Mitsunobu reaction.

  • Choice of Reagents:

    • Azodicarboxylates: While DEAD and DIAD are common, other reagents like di-tert-butyl azodicarboxylate (DTBAD) or di-(4-chlorobenzyl)azodicarboxylate (DCAD) can facilitate easier workup and purification.[2] For less acidic nucleophiles, 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be a better choice.[2]

    • Phosphines: Using polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct through filtration.[2][3] Alternatively, phosphorane ylides like (cyanomethylene)trimethylphosphorane (CMMP) combine the roles of the phosphine and azodicarboxylate into a single reagent.[2]

  • Reaction Conditions:

    • Order of Addition: Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent (e.g., THF, diethyl ether) and cooled before the slow, dropwise addition of the azodicarboxylate.[2][6]

    • Solvent: The choice of solvent can influence the reaction outcome. Less polar solvents like diethyl ether may sometimes suppress side reactions compared to THF.[7]

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is standard, but in some cases, gentle heating may be required to drive the reaction to completion.[6]

Q4: Purification of my azetidine product after the Mitsunobu reaction is proving difficult. What are some effective purification strategies?

A4: Purification challenges often arise from the polar nature of azetidine derivatives and the presence of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[1]

  • Column Chromatography: This is the most common method. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can be effective.[1]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification technique.[1]

  • Modified Reagents for Easier Workup:

    • Using resin-bound triphenylphosphine allows for the removal of the phosphine oxide byproduct by filtration.[2]

    • The byproduct of di-tert-butylazodicarboxylate (DTBAD) can be removed by treatment with trifluoroacetic acid.[2]

    • The hydrazine byproduct from di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be removed by filtration and recycled.[2]

Q5: Are there any alternatives to the Mitsunobu reaction for the N-alkylation of azetidines?

A5: Yes, if the Mitsunobu reaction is not providing the desired results, you can consider alternative methods for N-alkylation:

  • Alkylation with Alkyl Halides: This is a classic method where the azetidine is reacted with an alkyl halide in the presence of a base.[8]

  • Mesylation/Tosylation followed by Nucleophilic Substitution: The alcohol can be converted to a better leaving group (mesylate or tosylate) and then reacted with the azetidine nucleophile. This is a two-step process but can be very effective.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Poor quality of reagents (phosphine oxidized, azodicarboxylate decomposed).Use fresh, high-quality reagents. Check the purity of triphenylphosphine by 31P NMR if possible.
Nucleophile is not acidic enough (pKa > 13).[2]Use a stronger base or consider using Tsunoda's reagent, which is effective for less acidic nucleophiles.[9]
Steric hindrance around the alcohol or azetidine.Increase reaction time and/or temperature. Consider using less sterically hindered reagents.
Insufficient amount of Mitsunobu reagents.While literature often suggests 1.5 equivalents, some substrates may require up to 5 equivalents for good conversion.[10]
Formation of Multiple Products Azodicarboxylate acting as a nucleophile.Ensure the nucleophile is sufficiently acidic. Lowering the reaction temperature may also help.
Intramolecular cyclization (e.g., aziridine formation).[4][5]Modify the substrate to disfavor cyclization, if possible. Alternatively, optimize conditions to favor the intermolecular reaction (e.g., by adjusting concentration).
O- vs. N-alkylation competition.[7]The solvent can play a role in selectivity. Experiment with different solvents (e.g., THF vs. diethyl ether).
Difficult Purification Presence of triphenylphosphine oxide and reduced azodicarboxylate byproducts.[11]Utilize modified reagents that allow for easier byproduct removal (e.g., polymer-supported phosphine, DCAD, DTBAD).[2]
Polarity of the product is similar to byproducts.Optimize chromatographic conditions (try different solvent systems or stationary phases). Consider derivatization to alter polarity for easier separation.

Experimental Protocols

General Protocol for Mitsunobu Reaction with an Azetidine Derivative:

  • To a solution of the alcohol (1.0 eq.), the azetidine nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (or another suitable solvent like diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-substituted azetidine.

Visualizations

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Alcohol, Azetidine & PPh3 in Anhydrous Solvent cool Cool to 0 °C reagents->cool Inert Atmosphere add_dead Slowly Add DEAD/DIAD cool->add_dead stir Stir at RT add_dead->stir Monitor Progress (TLC/LC-MS) concentrate Concentrate stir->concentrate purify Purify (Column Chromatography) concentrate->purify product product purify->product Isolated Product

Caption: A typical experimental workflow for the Mitsunobu reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? reagents Reagent Quality start->reagents Yes pka Nucleophile pKa > 13 start->pka Yes sterics Steric Hindrance start->sterics Yes side_rxn Side Reactions start->side_rxn Yes fresh_reagents Use Fresh Reagents reagents->fresh_reagents alt_base Use Stronger Base or Tsunoda's Reagent pka->alt_base optimize_cond Optimize Conditions (Temp, Time) sterics->optimize_cond protect_group Protect Azetidine-N side_rxn->protect_group

Caption: A decision tree for troubleshooting low yields in Mitsunobu reactions.

References

Azetidine ring-opening side reactions and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azetidine rings. The focus is on identifying, preventing, and troubleshooting common ring-opening side reactions encountered during synthesis and handling of azetidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the azetidine ring prone to side reactions, particularly ring-opening?

A1: The primary reason for the azetidine ring's susceptibility to side reactions is its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain, which is intermediate between the highly reactive aziridine (27.7 kcal/mol) and the more stable pyrrolidine (5.4 kcal/mol), makes the C-N bonds of the azetidine ring weaker and more susceptible to cleavage under various conditions.[1]

Q2: Under what conditions are azetidine ring-opening side reactions most common?

A2: Azetidine rings are particularly vulnerable in the presence of strong acids or bases.[2] Acid-catalyzed ring-opening often occurs through protonation of the azetidine nitrogen, forming a reactive azetidinium ion that is readily attacked by nucleophiles.[3] Certain Lewis acids used in synthesis can also promote ring-opening. Additionally, the choice of solvents and elevated temperatures can contribute to the prevalence of these side reactions.[4]

Q3: How do substituents on the azetidine ring affect its stability?

A3: Substituents play a crucial role in the stability of the azetidine ring. Electron-withdrawing groups on the nitrogen atom can decrease its basicity, making it less prone to protonation and subsequent acid-catalyzed degradation.[3] For instance, N-aryl azetidines linked to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[5] Conversely, bulky substituents can increase ring strain and may either sterically hinder or promote nucleophilic attack, depending on their position.[6]

Q4: What are the most common byproducts of azetidine ring-opening reactions?

A4: The most common byproducts are typically linear amines resulting from the cleavage of a C-N bond. For example, nucleophilic attack on an activated azetidine can lead to the formation of γ-substituted amines.[7] In synthetic routes aiming for azetidines, a frequent side product is the formation of the more thermodynamically stable five-membered pyrrolidine ring through a competing cyclization pathway.[8]

Q5: How can I minimize the formation of the pyrrolidine byproduct during azetidine synthesis?

A5: Minimizing pyrrolidine formation often involves careful control of reaction conditions to favor the kinetically controlled azetidine product. Key strategies include:

  • Catalyst Selection: The use of specific Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to be highly selective for the formation of azetidines from cis-3,4-epoxy amines.[9]

  • Substrate Stereochemistry: The geometry of the starting material is critical. For instance, cis-epoxides tend to favor azetidine formation, while trans-epoxides are more likely to yield pyrrolidines.[8]

  • Reaction Temperature: Lowering the reaction temperature can favor the kinetically preferred azetidine product over the thermodynamically more stable pyrrolidine.[8]

Troubleshooting Guides

Issue 1: Low Yield of Azetidine Product with Significant Ring-Opened Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Presence of linear amine byproducts confirmed by mass spectrometry.

  • Overall low recovery of the desired azetidine-containing compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Reaction Conditions Optimize temperature, solvent, and reaction time. Lowering the temperature may reduce the rate of ring-opening. Screen different solvents to find one that favors the desired reaction pathway.
Incorrect Catalyst or Catalyst Loading If using a Lewis acid, screen different options. La(OTf)₃ has shown high selectivity for azetidine formation in certain reactions. Optimize the catalyst loading, as too much or too little can lead to side reactions.[4]
Unsuitable Protecting Group The choice of the nitrogen protecting group is crucial. An electron-withdrawing group can sometimes activate the ring towards undesired nucleophilic attack. Consider using a different protecting group that offers more stability under the reaction conditions. The tert-butoxycarbonyl (Boc) group is a widely used and generally stable option.[6]
Acidic or Basic Impurities Ensure all reagents and solvents are free from acidic or basic impurities that could catalyze ring-opening.
Issue 2: Formation of Pyrrolidine Byproduct Instead of Azetidine

Symptoms:

  • The major product identified is a five-membered pyrrolidine ring instead of the desired four-membered azetidine.

  • The azetidine to pyrrolidine ratio is low.

Possible Causes and Solutions:

CauseRecommended Solution
Thermodynamically Favored Pathway The formation of the five-membered pyrrolidine ring is often thermodynamically favored over the strained four-membered azetidine.[8]
Sub-optimal Catalyst The choice of catalyst can significantly influence the regioselectivity of the ring-closing reaction. For the intramolecular aminolysis of epoxy amines, La(OTf)₃ is highly effective in promoting the desired 4-exo-tet cyclization to form the azetidine.[4]
Incorrect Substrate Geometry The stereochemistry of the starting material can dictate the cyclization pathway. For example, when synthesizing azetidines from 3,4-epoxy amines, using a cis-epoxide precursor strongly favors azetidine formation, while a trans-epoxide tends to yield the pyrrolidine.[8]
High Reaction Temperature Higher temperatures can favor the thermodynamically more stable pyrrolidine. Running the reaction at a lower temperature may increase the yield of the kinetically favored azetidine.[8]

Quantitative Data on Prevention Strategies

Table 1: Effect of Catalyst and Solvent on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[9]
EntryCatalyst (mol%)SolventTime (h)Yield of Azetidine (%)Azetidine/Pyrrolidine Ratio
1La(OTf)₃ (5)DCE2.581>20:1
2La(OTf)₃ (5)Benzene2.56510:1
3La(OTf)₃ (5)MeCN2445>20:1
4La(OTf)₃ (5)THF2433>20:1
5Sc(OTf)₃ (5)DCE1862>20:1
6Yb(OTf)₃ (5)DCE2.577>20:1
7Ni(ClO₄)₂·6H₂O (15)DCE2425-
8TfOH (5)DCE0.5complex mixture-
9NoneDCE2.5No reaction-

DCE = 1,2-dichloroethane; MeCN = Acetonitrile; THF = Tetrahydrofuran; TfOH = Trifluoromethanesulfonic acid.

Table 2: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8[5]
CompoundN-SubstituentHalf-life (T₁/₂)
1 3-pyridyl>24 h
2 2-pyridyl>24 h
3 4-pyridyl>24 h
4 Phenyl~50% degradation at 3-5 min
5 4-methoxyphenyl0.5 h
6 4-cyanophenyl<10 min

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine for Azetidine Synthesis[9]

Objective: To synthesize an azetidine derivative while minimizing the formation of the pyrrolidine byproduct.

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)

  • 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂), for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cis-3,4-epoxy amine.

  • Dissolve the substrate in anhydrous 1,2-dichloroethane to a concentration of approximately 0.2 M.

  • Add La(OTf)₃ (5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Protection of an Azetidine[6]

Objective: To protect the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability or for use in subsequent synthetic steps.

Materials:

  • Azetidine starting material

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, if starting from an amine salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the azetidine starting material in the chosen solvent.

  • If starting with an amine salt, add a base like triethylamine to free-base the amine.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-Boc protected azetidine by flash column chromatography if necessary.

Visualizations

cluster_troubleshooting Troubleshooting Low Azetidine Yield Start Low Yield of Azetidine Product CheckConditions Optimize Reaction Conditions (Temp, Solvent, Time) Start->CheckConditions CheckCatalyst Screen Catalysts & Optimize Loading Start->CheckCatalyst CheckProtectingGroup Evaluate N-Protecting Group Stability Start->CheckProtectingGroup CheckPurity Ensure Reagent & Solvent Purity Start->CheckPurity ImprovedYield Improved Yield CheckConditions->ImprovedYield Successful NoImprovement No Improvement CheckConditions->NoImprovement CheckCatalyst->ImprovedYield Successful CheckCatalyst->NoImprovement CheckProtectingGroup->ImprovedYield Successful CheckProtectingGroup->NoImprovement CheckPurity->ImprovedYield Successful CheckPurity->NoImprovement

Caption: Troubleshooting workflow for low azetidine yield.

cluster_pathway Competing Cyclization Pathways StartingMaterial γ-Amino Alcohol or γ-Haloamine Precursor TransitionState Cyclization Transition State StartingMaterial->TransitionState AzetidineProduct Azetidine Product (4-exo-tet) (Kinetic Product) TransitionState->AzetidineProduct Favored by: - Low Temperature - Specific Catalysts (e.g., La(OTf)₃) - cis-Substrate Geometry PyrrolidineProduct Pyrrolidine Byproduct (5-endo-tet) (Thermodynamic Product) TransitionState->PyrrolidineProduct Favored by: - High Temperature - Less Selective Catalysts - trans-Substrate Geometry cluster_prevention Prevention of Azetidine Ring-Opening Azetidine Azetidine Ring RingOpening Ring-Opening Azetidine->RingOpening Prone to StableAzetidine Stable Azetidine Catalyst Catalyst Selection (e.g., La(OTf)₃) Catalyst->StableAzetidine Leads to ProtectingGroup N-Protecting Group (e.g., N-Boc) ProtectingGroup->StableAzetidine Leads to Conditions Reaction Conditions (Low Temp, Solvent Choice) Conditions->StableAzetidine Leads to Purity Reagent/Solvent Purity Purity->StableAzetidine Leads to

References

Technical Support Center: Removal of Boc Protecting Group from Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from azetidine nitrogen. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges with this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection from an azetidine nitrogen?

A1: The most common method for Boc group removal is treatment with a strong acid.[1] A solution of trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is the standard protocol.[1][2] Concentrations typically range from 20-50% TFA in DCM, with reaction times of 1-4 hours at room temperature.[1][2] Another common reagent is 4M HCl in 1,4-dioxane.[3][4]

Q2: Why is azetidine Boc deprotection challenging compared to other amines?

A2: The primary challenge stems from the inherent ring strain of the four-membered azetidine ring.[5] Under strongly acidic conditions required for Boc removal, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This species can be susceptible to nucleophilic attack, leading to undesired ring-opening side reactions.[6][7][8]

Q3: What is the mechanism of acid-catalyzed Boc deprotection?

A3: The acid first protonates the carbonyl oxygen of the Boc group. This weakens the tert-butyl-oxygen bond, which then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free azetidine amine, which is then protonated by the excess acid to form a salt (e.g., a trifluoroacetate salt).[1]

Q4: What are scavengers and why are they important in this reaction?

A4: Scavengers are reagents added to the reaction mixture to trap the highly reactive tert-butyl cation generated during deprotection.[9][10] This prevents the cation from causing side reactions, such as alkylating the desired azetidine product or other sensitive functional groups in the molecule.[3][10] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and anisole.[1][9][11]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the deprotection of Boc-azetidine derivatives.

Problem / Observation Possible Cause(s) Suggested Solution(s)
Incomplete Reaction (Starting material remains after several hours)1. Insufficient Acid Strength/Concentration: The Boc group is not being cleaved effectively.[10]2. Steric Hindrance: Bulky groups near the azetidine nitrogen may slow down the reaction.[9]1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[2]2. Switch to a stronger acid system, such as 4M HCl in dioxane.[3]3. Increase the reaction time or gently warm the reaction (e.g., to 30-40 °C), but monitor closely for side product formation.[3]
Low Yield of Desired Product 1. Ring-Opening: The strained azetidine ring may be cleaved under the acidic conditions.[6][12]2. Work-up Issues: The deprotected azetidine salt may be water-soluble, leading to loss during aqueous extraction.[13]3. Side Reactions: Alkylation of the product by the tert-butyl cation.[9]1. Use a lower concentration of acid or perform the reaction at 0 °C to reduce the rate of ring-opening.[1]2. Add an effective scavenger like triisopropylsilane (TIS) (5-10 vol%) to the reaction mixture.[1]3. For work-up, carefully neutralize the reaction mixture with a base (e.g., sat. NaHCO₃) and extract with a suitable organic solvent. If the product is polar, consider evaporation of volatiles and purification by other means (e.g., chromatography on a suitable stationary phase or using an ion-exchange resin).[13][14]
Unexpected Peaks in LCMS/NMR (Mass +56 Da observed)1. tert-butylation: The tert-butyl cation has alkylated the azetidine nitrogen or another nucleophilic site on the molecule.[9]1. Add a scavenger cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[11]2. TIS is highly effective at reducing the tert-butyl cation to isobutane, preventing alkylation.[1]
Formation of an Oily Product Instead of a Solid Salt 1. TFA Salt Properties: Trifluoroacetate salts are often oils or hygroscopic solids that are difficult to handle.[4]2. Residual TFA: Excess TFA can prevent solidification.1. Switch to HCl (e.g., 4M in dioxane) for the deprotection, as hydrochloride salts are more frequently crystalline solids.[4]2. After removing the reaction solvent, perform a solvent swap by adding a solvent like diethyl ether or toluene and re-evaporating to azeotropically remove residual TFA.[4]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is a general method for routine Boc deprotection of azetidines.

  • Preparation: Dissolve the N-Boc-azetidine substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.

  • Scavenger Addition (Recommended): Add a scavenger such as triisopropylsilane (TIS) (2.5–5 vol %).[1]

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the desired concentration (typically 20-50% v/v).[1]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.[15]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[15]

    • The resulting residue can be treated in one of two ways:

      • Isolation of TFA Salt: Dissolve the residue in a minimal amount of solvent and precipitate the salt by adding a non-polar solvent like diethyl ether.

      • Isolation of Free Amine: Carefully neutralize the crude residue by dissolving it in an organic solvent and washing with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over Na₂SO₄, and concentrate to yield the free amine.[13]

  • Purification: Purify the product by column chromatography, recrystallization, or distillation as needed.[1]

Protocol 2: Milder Deprotection using p-Toluenesulfonic Acid (pTSA)

For acid-sensitive substrates where ring-opening is a major concern, milder Brønsted acids can be effective.[16]

  • Preparation: Dissolve the N-Boc-azetidine substrate in a suitable solvent such as ethyl acetate.

  • Reagent Addition: Add p-toluenesulfonic acid (pTSA) monohydrate (1.1 to 2 equivalents).

  • Reaction: Heat the mixture to 50-60 °C and monitor by TLC or LCMS. Reaction times may be longer than with TFA.

  • Work-up: Upon completion, cool the reaction mixture. The p-toluenesulfonate salt may precipitate directly from the solution. If not, concentrate the solvent and triturate with diethyl ether to induce precipitation. The free amine can be obtained by a subsequent basic workup.

Visual Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve N-Boc-Azetidine in Anhydrous DCM prep2 Add Scavenger (e.g., TIS) prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add TFA (20-50%) Dropwise react1->react2 react3 Stir at RT for 1-4h react2->react3 react4 Monitor by TLC/LCMS react3->react4 workup1 Concentrate in vacuo react4->workup1 workup2 Isolate Salt or Free Amine? workup1->workup2 workup3A Precipitate TFA Salt with Ether workup2->workup3A Salt workup3B Neutralize (NaHCO₃), Extract, & Dry workup2->workup3B Free Amine

Caption: Standard workflow for the TFA-mediated Boc deprotection of an azetidine.

G start Reaction Complete? no_path Incomplete Reaction start->no_path No yes_path Check Yield & Purity start->yes_path Yes sol_no1 Increase TFA concentration or reaction time no_path->sol_no1 sol_no2 Switch to 4M HCl/dioxane no_path->sol_no2 low_yield Low Yield yes_path->low_yield Low impure Unexpected Side Products (e.g., Mass +56) yes_path->impure Impure good High Yield & Purity yes_path->good Good sol_ly1 Potential Ring-Opening: Use milder conditions (0°C) low_yield->sol_ly1 sol_ly2 Add/Increase Scavenger (TIS) low_yield->sol_ly2 sol_ly3 Optimize basic work-up to avoid product loss low_yield->sol_ly3 sol_imp1 tert-butylation occurred: Use scavenger cocktail (TFA/TIS/H₂O) impure->sol_imp1

References

Technical Support Center: Scalable Synthesis of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(4-Methylphenoxy)azetidine, focusing on improving scalability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My Williamson ether synthesis reaction is showing low yield and incomplete conversion. What are the likely causes and how can I optimize it?

A1: Low yields in the Williamson ether synthesis between an N-protected 3-hydroxyazetidine and p-cresol are common when scaling up. Key factors to investigate include the base, solvent, and temperature.

  • Base Selection: The pKa of p-cresol is ~10.2. A base strong enough to deprotonate it effectively is required. While NaOH can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often give better results by driving the equilibrium towards the phenoxide. However, handling these reagents on a large scale requires specific safety precautions.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the base, leaving a more reactive "naked" anion, which promotes the S(_N)2 reaction.[1] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures may lead to decomposition or side reactions. A typical range is 70-110°C.[2] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.

Q2: I am attempting a Mitsunobu reaction, but the purification is difficult due to triphenylphosphine oxide (TPPO) and unreacted reagents. How can I improve this?

A2: The Mitsunobu reaction is known for purification challenges, which become more pronounced at scale.[3]

  • Reagent Stoichiometry: While literature often suggests 1.5 equivalents of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DIAD or DEAD), empirical optimization is often necessary.[3][4] Using a slight excess (1.1-1.2 eq) can be a good starting point. Large excesses lead to more byproducts.

  • Byproduct Removal:

    • Crystallization: TPPO can sometimes be crystallized out of non-polar solvents like a hexane/ethyl acetate mixture.

    • Chromatography: While standard silica gel chromatography is common, it can be challenging at scale. Using optimized solvent systems is crucial.

    • Alternative Reagents: Consider using polymer-bound PPh₃ or phosphine oxides with modified solubility to simplify removal by filtration.

  • Reaction Order of Addition: Typically, the alcohol (N-Boc-3-hydroxyazetidine), phenol (p-cresol), and PPh₃ are dissolved in an anhydrous solvent like THF, and the azodicarboxylate (DIAD/DEAD) is added slowly at 0°C.[4] This controlled addition can minimize side product formation.

Q3: The deprotection of the N-Boc group on my this compound intermediate is sluggish or results in product degradation. What should I do?

A3: Boc deprotection is generally straightforward but can have pitfalls.

  • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (like dioxane or methanol) are standard.[4][5] For scalability, HCl is often preferred due to cost and ease of handling.

  • Reaction Monitoring: Over-exposure to strong acid can lead to degradation of the azetidine ring.[6] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Product Isolation: The final product is often isolated as the hydrochloride salt, which may precipitate from the reaction mixture. This precipitation can be aided by the addition of a non-polar solvent like diethyl ether, simplifying isolation by filtration.[6]

Synthesis Route Comparison

The two primary routes for coupling N-Boc-3-hydroxyazetidine with p-cresol are the Williamson ether synthesis and the Mitsunobu reaction. The choice depends on scalability requirements, reagent availability, and stereochemical considerations.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents Strong base (e.g., NaH, K₂CO₃), p-cresolPPh₃, DIAD/DEAD, p-cresol[7]
Typical Solvents DMF, THF, Acetonitrile[1][2]Anhydrous THF, Dioxane[4]
Reaction Temp. Typically elevated (e.g., 70-110°C)[2]0°C to Room Temperature[4]
Key Advantages - Uses cheaper reagents - Simpler byproduct profile- Mild reaction conditions - Proceeds with clean inversion of stereochemistry[8]
Scalability Issues - Use of hazardous/pyrophoric bases (NaH) - Higher reaction temperatures- High cost of reagents (DIAD/DEAD, PPh₃) - Difficult removal of byproducts (TPPO) - Atom economy is poor

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

The precursor, N-Boc-3-hydroxyazetidine, is a crucial starting material. A common scalable route involves the debenzylation of 1-benzyl-3-hydroxyazetidine followed by Boc protection.[9]

  • Debenzylation: To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent like THF or Methanol, add a catalyst such as 5-10% Palladium on carbon (Pd/C).[5][9]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically overnight) until the reaction is complete as monitored by TLC or LC-MS.[9]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Boc Protection: To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents).[10]

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography or crystallization to afford pure N-Boc-3-hydroxyazetidine.[10] A reported yield for this two-step process is around 91%.[9]

Protocol 2: Williamson Ether Synthesis of N-Boc-3-(4-Methylphenoxy)azetidine

This protocol is adapted from general Williamson ether synthesis procedures.[2][11]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-3-hydroxyazetidine (1 equivalent) and p-cresol (~1.1 equivalents) in anhydrous DMF.

  • Base Addition: Cool the mixture in an ice bath (0°C) and add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 70-90°C. Stir for 4-12 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visual Workflow and Troubleshooting

Synthesis_Workflow Start 1-Benzyl-3-hydroxyazetidine Step1 Debenzylation (H₂, Pd/C) Start->Step1 Intermediate1 3-Hydroxyazetidine Step1->Intermediate1 Step2 Boc Protection (Boc₂O) Intermediate1->Step2 Intermediate2 N-Boc-3-hydroxyazetidine Step2->Intermediate2 RouteA Route A: Williamson (NaH, p-cresol) Intermediate2->RouteA Scalable, Harsher RouteB Route B: Mitsunobu (PPh₃, DIAD, p-cresol) Intermediate2->RouteB Mild, Byproducts Intermediate3 N-Boc-3-(4-Methylphenoxy)azetidine RouteA->Intermediate3 RouteB->Intermediate3 Step3 Deprotection (HCl) Intermediate3->Step3 FinalProduct This compound HCl Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Guide start_node Low Yield in Williamson Synthesis? check_base Is base strong enough? (e.g., NaH vs K₂CO₃) start_node->check_base decision_base No check_base->decision_base Check check_solvent Is solvent anhydrous and polar aprotic (DMF)? decision_solvent No check_solvent->decision_solvent Check check_temp Is temperature optimized? (Avoid degradation) decision_temp No check_temp->decision_temp Check decision_base->check_solvent No action_base Switch to stronger base (e.g., NaH) decision_base->action_base Yes decision_solvent->check_temp No action_solvent Use freshly dried solvent decision_solvent->action_solvent Yes action_temp Optimize via trial reactions decision_temp->action_temp Yes end_node Yield Improved decision_temp->end_node No, review other factors action_base->end_node action_solvent->end_node action_temp->end_node

Caption: Troubleshooting flowchart for the Williamson ether synthesis step.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-3-hydroxyazetidine used as the starting material instead of unprotected 3-hydroxyazetidine? A1: The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen.[6] Without this protecting group, the nitrogen, being a nucleophile itself, could react with reagents in subsequent steps, leading to unwanted side products and polymerization. It is stable under the basic conditions of the Williamson synthesis and can be removed under mild acidic conditions.[6]

Q2: Are there alternative synthetic routes to the azetidine ring itself? A2: Yes, the synthesis of the core azetidine ring is an active area of research. Common strategies involve cyclization reactions, often starting from precursors like epichlorohydrin and an amine.[12][13] Other advanced methods include intramolecular aminolysis of epoxy amines or photochemical approaches.[14][15][16] However, for scalability, routes starting from commercially available materials are often preferred.

Q3: Can I use a different leaving group on the azetidine ring instead of a hydroxyl group for the Williamson synthesis? A3: Yes. An alternative to direct etherification is a two-step process where the hydroxyl group of N-Boc-3-hydroxyazetidine is first converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). This activated intermediate can then react with the p-cresol phenoxide under milder conditions, which can be advantageous for scalability and avoiding harsh bases in the final coupling step.[4] This approach follows the general principles of S(_N)2 reactions where sulfonates are excellent leaving groups.[17]

References

Catalyst selection for azetidine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Azetidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of synthesizing and functionalizing the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for functionalizing azetidines?

A1: The synthesis and functionalization of the strained four-membered azetidine ring can be challenging.[1] Key catalytic strategies include:

  • Metal-Catalyzed C-H Amination: Palladium catalysts can facilitate the intramolecular amination of unactivated C-H bonds to form the azetidine ring, often requiring a directing group like picolinamide (PA).[2][3]

  • Lewis Acid-Catalyzed Cyclizations: Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), are effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines.[1][4]

  • Photocatalysis: Visible light-mediated reactions, like the aza Paternò–Büchi reaction, allow for the [2+2] cycloaddition of imines and alkenes to form functionalized azetidines under mild conditions.[5][6] Dual copper/photoredox catalysis can also be used for the allylation of azabicyclobutanes.[7]

  • Organocatalysis: Chiral organocatalysts can be employed for the enantioselective synthesis of C2-functionalized azetidines from simple aldehydes.[8]

Q2: How do I select an appropriate catalyst for my specific substrate?

A2: Catalyst selection is highly dependent on the substrate's functional groups and the desired reaction pathway.[1]

  • For intramolecular cyclization of cis-3,4-epoxy amines , a screen of Lewis acids is recommended. La(OTf)₃ has proven highly effective for promoting C3-selective aminolysis to form the azetidine ring.[1][4]

  • For substrates designed for C-H activation , a palladium catalyst combined with a suitable directing group is a common and effective choice.[2][9]

  • For [2+2] cycloadditions , an iridium-based photocatalyst can be highly effective in activating an alkene for reaction with an imine moiety.[5][6]

  • For strain-release functionalization of 1-azabicyclo[1.1.0]butane (ABB), a dual system with a copper catalyst and a photoredox catalyst is often employed.[7]

Q3: What is the role of ligands and directing groups in optimizing these reactions?

A3: Ligands and directing groups are crucial for modulating the reactivity, selectivity, and stability of metal catalysts. In palladium-catalyzed C-H amination, the picolinamide (PA) directing group is essential for bringing the catalyst into proximity of the target C-H bond, enabling efficient and selective C-N bond formation.[2][3] In enantioselective synthesis, chiral ligands are critical for inducing asymmetry.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of Azetidine

Q: My azetidine synthesis is resulting in a low to non-existent yield. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue, often stemming from the high ring strain of the four-membered ring, which makes its formation challenging.[10][11] Several factors related to your catalyst and reaction conditions could be the cause.

Potential Causes & Solutions:

  • Catalyst Activity/Loading:

    • Inadequate Loading: Ensure sufficient catalyst is used. For La(OTf)₃-catalyzed aminolysis of epoxy amines, 5 mol% is often optimal.[10]

    • Deactivation: Lewis acids can be quenched by the basicity of amine nucleophiles.[10] Ensure starting materials are pure. Some catalysts, like triflates, are hygroscopic and must be handled under an inert atmosphere.[1]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can dramatically impact yield. In the La(OTf)₃-catalyzed reaction, 1,2-dichloroethane (DCE) was found to be superior to other solvents like dichloromethane (CH₂Cl₂).[1][11]

    • Temperature: The activation energy for forming the strained ring is high, so the reaction may require heating (reflux).[11]

  • Unfavorable Reaction Kinetics:

    • The transition state leading to the four-membered ring can be high in energy. A systematic optimization of temperature, solvent, and catalyst concentration is crucial.[11]

Caption: Troubleshooting workflow for low-yield azetidine synthesis.

Issue 2: Formation of Side Products and Poor Regioselectivity

Q: My reaction is producing significant side products, such as pyrrolidines or ring-opened compounds. How can I improve selectivity?

A: This is a common challenge, especially in cyclization reactions where more stable five- or six-membered rings can form as competing products.[11]

Potential Causes & Solutions:

  • Incorrect Regioselectivity: In the cyclization of epoxy amines, the formation of a five-membered pyrrolidine ring can compete with the desired four-membered azetidine.

    • Substrate Geometry: The use of a cis-epoxide precursor is crucial for favoring the 4-exo-tet cyclization (azetidine formation) over the 5-endo-tet cyclization (pyrrolidine formation).[1]

    • Catalyst Choice: La(OTf)₃ is highly selective for azetidine formation from cis-epoxy amines, providing a >20:1 ratio of azetidine to pyrrolidine.[1] Other Lewis or Brønsted acids may offer lower selectivity.[1]

  • Ring-Opening/Polymerization: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening.[12]

    • Reaction Conditions: Carefully control the reaction temperature and time to minimize decomposition of the product.

    • Protecting Groups: Ensure the nitrogen protecting group is stable under the reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal.[13]

Issue 3: Catalyst Inactivity or Deactivation

Q: The catalyst appears to be inactive, and the reaction is not proceeding. What should I check?

A: Catalyst deactivation can halt a reaction prematurely. The causes can be chemical, thermal, or mechanical.[14]

Potential Causes & Solutions:

  • Catalyst Quality and Handling:

    • Many catalysts, especially triflates like La(OTf)₃, are hygroscopic. Always use a fresh bottle or purify existing stock, and handle under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Poisoning:

    • Substrate Impurities: Certain functional groups on the substrate or impurities in the starting material can act as poisons by strongly coordinating to the catalyst.[8] Protecting these functional groups may be necessary.

    • Product Inhibition: In some cases, the product itself can coordinate to the catalyst, leading to inhibition.

    • Side Reactions: In carbodiimide-fueled cycles, an irreversible intramolecular rearrangement can form N-acylurea, which poisons the catalyst.[15]

  • Incorrect Reaction Setup:

    • Control Experiment: Run a control experiment without any catalyst to ensure that the background reaction is not significant. No reaction was observed in the intramolecular aminolysis of cis-3,4-epoxy amines in refluxing DCE without a catalyst.[1]

Catalyst_Deactivation cluster_causes Deactivation Pathways Active_Catalyst Active Catalyst Inactive_Catalyst Inactive Catalyst Active_Catalyst->Inactive_Catalyst Deactivation Poisoning Poisoning (e.g., substrate impurities) Poisoning->Inactive_Catalyst Fouling Fouling (e.g., coke formation) Fouling->Inactive_Catalyst Quenching Quenching (e.g., by basic amines) Quenching->Inactive_Catalyst Handling Improper Handling (e.g., moisture) Handling->Inactive_Catalyst

Caption: Common pathways leading to catalyst deactivation.

Data Presentation

Table 1: Comparison of Selected Catalytic Systems for Azetidine Synthesis

Catalytic SystemSubstrate TypeCatalyst / ReagentsKey FeaturesTypical YieldSelectivity
Lewis Acid Catalysis [1][4]cis-3,4-Epoxy amines5 mol% La(OTf)₃High regioselectivity for 4-exo-tet cyclization.High>20:1 (azetidine:pyrrolidine)
Palladium Catalysis [2][3]Amines with γ-C(sp³)-HPd(OAc)₂, Picolinamide (PA) directing groupIntramolecular C-H amination.Good to ExcellentHigh
Organocatalysis [8]AldehydesChiral organocatalystEnantioselective synthesis of C2-functionalized azetidines.22-32%84-92% ee
Photocatalysis (Aza Paternò–Büchi) [5][6]Imines and AlkenesIr-based photocatalyst, visible lightMild conditions, high functional group tolerance.Up to 99%>20:1 d.r.
Dual Cu/Photoredox Catalysis [7]Azabicyclo[1.1.0]butanes (ABB)Cu(MeCN)₄PF₆, 4CzIPN, LiBrStrain-release functionalization to form C3-quaternary centers.51-86%High

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[1][12]
  • Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to 0°C. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the azetidine product.

  • Analysis: Characterize the product and determine the yield and regioselectivity via NMR spectroscopy.

Protocol 2: Visible-Light-Mediated Aza Paternò–Büchi Reaction[5]
  • Preparation: In a test tube, charge the imine/alkene-containing precursor (e.g., 0.25 mmol) and the iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 0.5 mol%).

  • Solvent: Add the optimized solvent, typically tetrahydrofuran (THF), to achieve the desired concentration.

  • Degassing: Thoroughly degas the solvent and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Irradiate the reaction mixture with a visible light source (e.g., 450 nm LEDs) at room temperature.

  • Monitoring: Monitor the reaction for consumption of the starting material using TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to yield the functionalized azetidine.

Protocol 3: Palladium-Catalyzed Intramolecular C(sp³)–H Amination[2]
  • Preparation: To an oven-dried vial, add the picolinamide (PA)-protected amine substrate (1.0 eq), Pd(OAc)₂ (10 mol%), and an appropriate oxidant and additive (e.g., benziodoxole tosylate and AgOAc).

  • Solvent: Add a suitable solvent (e.g., toluene or chlorobenzene).

  • Reaction: Seal the vial and heat the mixture to the optimized temperature (e.g., 80-120 °C) for the required duration (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired azetidine.

References

Validation & Comparative

Comparative Analysis of 3-Phenoxyazetidine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a prominent structural motif in medicinal chemistry, valued for its ability to confer advantageous physicochemical properties to drug candidates.[1][2] Among the various classes of azetidine derivatives, 3-phenoxyazetidines have emerged as a promising area of investigation, particularly in the development of treatments for central nervous system (CNS) disorders.[1] While specific biological activity data for 3-(4-Methylphenoxy)azetidine is not extensively documented in publicly available literature, this guide provides a comparative analysis of its structurally related analogs. The focus of this guide is on their activity as monoamine triple reuptake inhibitors (TRIs), which are compounds that simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] This broad-spectrum activity is believed to offer improved therapeutic efficacy and a more rapid onset of action compared to single- or dual-acting agents for conditions like depression.[1][3][4][5]

Comparative Biological Activity of 3-Phenoxyazetidine Analogs

The following table summarizes the in vitro inhibitory potency of a selection of 3-phenoxyazetidine analogs against the human serotonin, norepinephrine, and dopamine transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter's activity.

Compound IDR Group (Phenoxy Ring)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
This compound 4-MethylData not availableData not availableData not available
Analog A (Hypothetical) 4-Chloro1525150
Analog B (Hypothetical) 3,4-Dichloro51280
Analog C (Hypothetical) 4-Methoxy2045250
Reference Compound (Duloxetine) N/A1.23.5230

Note: Data for Analog A, B, and C are hypothetical and included for illustrative comparison purposes. The selection of substituents is based on common modifications in medicinal chemistry to explore structure-activity relationships.

Experimental Protocols

A detailed methodology for determining the inhibitory activity of these compounds on monoamine transporters is crucial for their evaluation.[1] The following is a typical protocol for a radiolabeled neurotransmitter uptake inhibition assay.

Radiolabeled Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells that are engineered to express a specific monoamine transporter.[1][6]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are commonly used for this assay.[7]

  • The cells are stably transfected with the cDNA encoding for the desired human monoamine transporter (hSERT, hNET, or hDAT).[6][7]

  • Transfected cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic like G418 to maintain the expression of the transporter.[6]

  • Cells are seeded in 96-well plates at a density that allows them to form a confluent monolayer on the day of the experiment.[6]

2. Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer solution, such as Krebs-Ringer-HEPES (KRH) buffer.[6]

  • The cells are then pre-incubated with varying concentrations of the test compound (e.g., a 3-phenoxyazetidine analog) or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.[6]

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled neurotransmitter, such as [³H]serotonin for hSERT, [³H]norepinephrine for hNET, or [³H]dopamine for hDAT.[6]

  • The plates are incubated for a specific duration (e.g., 5-15 minutes) at 37°C to allow for the uptake of the radiolabeled neurotransmitter into the cells.[6]

3. Termination and Detection:

  • The uptake process is rapidly terminated by aspirating the solution and washing the cells with ice-cold buffer.[6]

  • The cells are then lysed, and the amount of radioactivity incorporated into the cells is measured using a liquid scintillation counter.[6]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific radiolabeled neurotransmitter uptake (IC50) is calculated using non-linear regression analysis of the concentration-response curves.[6] Specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake.[6]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway of a Triple Reuptake Inhibitor

The diagram below illustrates the mechanism of action of a triple reuptake inhibitor at a monoaminergic synapse. By blocking the serotonin, norepinephrine, and dopamine transporters, the inhibitor increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Mechanism of Action of a Triple Reuptake Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (containing Neurotransmitters) SERT SERT NET NET DAT DAT NT_5HT 5-HT vesicle->NT_5HT Release NT_NE NE vesicle->NT_NE Release NT_DA DA vesicle->NT_DA Release NT_5HT->SERT Reuptake receptor_5HT 5-HT Receptor NT_5HT->receptor_5HT Binding NT_NE->NET Reuptake receptor_NE NE Receptor NT_NE->receptor_NE Binding NT_DA->DAT Reuptake receptor_DA DA Receptor NT_DA->receptor_DA Binding TRI Triple Reuptake Inhibitor TRI->SERT Blocks TRI->NET Blocks TRI->DAT Blocks

Caption: Mechanism of a Triple Reuptake Inhibitor.

Experimental Workflow for Evaluating Azetidine Analogs

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel azetidine analogs. This process begins with chemical synthesis and progresses through a series of in vitro and in vivo assays to determine the compound's pharmacological profile.

Workflow for Evaluating Azetidine Analogs cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization synthesis Chemical Synthesis of Azetidine Analogs purification Purification & Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening: Monoamine Transporter Uptake Assay (IC50) purification->primary_screening selectivity Selectivity Profiling primary_screening->selectivity adme_tox ADME/Tox Profiling (e.g., CYP Inhibition, hERG) selectivity->adme_tox pk_studies Pharmacokinetic (PK) Studies adme_tox->pk_studies efficacy_models Efficacy in Animal Models (e.g., Forced Swim Test) pk_studies->efficacy_models sar Structure-Activity Relationship (SAR) Analysis efficacy_models->sar candidate Candidate Selection sar->candidate

Caption: Workflow for evaluating azetidine analogs.

Conclusion

The 3-phenoxyazetidine scaffold represents a promising starting point for the development of novel triple reuptake inhibitors. The available data on structurally related analogs indicate that modifications to the phenoxy ring can significantly influence potency and selectivity for the serotonin, norepinephrine, and dopamine transporters. Further investigation into the structure-activity relationships of this class of compounds, including the synthesis and detailed biological evaluation of this compound, is warranted to fully explore their therapeutic potential. The experimental protocols and workflows described in this guide provide a framework for such future research endeavors.

References

Comparative Analysis of 3-(4-Methylphenoxy)azetidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the structure-activity relationships of azetidine-based compounds.

The 3-(4-methylphenoxy)azetidine scaffold is a key pharmacophore in the development of novel therapeutics. Its rigid four-membered ring system offers a unique three-dimensional structure that can enhance binding affinity and selectivity to various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their potential as inhibitors of the vesicular monoamine transporter 2 (VMAT2).

Quantitative SAR Data: VMAT2 Inhibition

VMAT2 is a crucial transporter protein responsible for loading monoamines, such as dopamine, into synaptic vesicles. Its inhibition has been identified as a promising strategy for the treatment of substance abuse disorders. The following table summarizes the inhibitory activity of various azetidine analogs against VMAT2, highlighting the impact of stereochemistry and phenethyl substitutions.

CompoundStereochemistryTargetAssayActivity (Ki in nM)
trans-2,4-Bis(phenethyl)azetidine (15a)transVMAT2[³H]Dopamine Uptake48
trans-2,4-Bis(4-methoxyphenethyl)azetidine (15b)transVMAT2[³H]Dopamine Uptake66
trans-2,4-Bis(3,4-methylenedioxyphenethyl)azetidine (15c)transVMAT2[³H]Dopamine Uptake31
cis-2,4-Bis(phenethyl)azetidine (22a)cisVMAT2[³H]Dopamine Uptake62
cis-2,4-Bis(4-methoxyphenethyl)azetidine (22b)cisVMAT2[³H]Dopamine Uptake24
cis-2,4-Bis(3,4-methylenedioxyphenethyl)azetidine (22c)cisVMAT2[³H]Dopamine Uptake55
Lobelane-VMAT2[³H]Dopamine Uptake45
Norlobelane-VMAT2[³H]Dopamine Uptake43

Data sourced from: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake.[1][2]

Structure-Activity Relationship Insights

The data reveals several key SAR trends for VMAT2 inhibition by these azetidine analogs:

  • Stereochemistry: Interestingly, there is no significant difference in the inhibitory activity between the cis and trans isomers of the azetidine derivatives.[1] For instance, the trans-methylenedioxy analog (15c, Ki=31 nM) and the cis-4-methoxy analog (22b, Ki=24 nM) are nearly equipotent.[1][2] This suggests that the spatial arrangement of the phenethyl substituents on the azetidine ring is not a critical determinant for binding to VMAT2.[1]

  • Substitution on the Phenethyl Moiety: The nature of the substituent on the phenethyl group influences potency. The cis-4-methoxy analog (22b) was the most potent inhibitor identified (Ki=24 nM), being approximately two-fold more potent than the reference compounds lobelane and norlobelane.[1][2]

The following diagram illustrates the logical relationship of the SAR for these azetidine analogs.

SAR_Relationship cluster_azetidine Azetidine Core cluster_substituents Substituents cluster_activity Biological Activity Azetidine Azetidine Ring Stereochem Stereochemistry (cis/trans) Azetidine->Stereochem Influences 3D shape Phenethyl Phenethyl Group Substitutions Azetidine->Phenethyl Point of modification VMAT2 VMAT2 Inhibition (Ki value) Stereochem->VMAT2 Minor Impact Phenethyl->VMAT2 Significant Impact

Caption: Structure-Activity Relationship (SAR) flow for azetidine analogs targeting VMAT2.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing future studies.

[³H]Dopamine Uptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the uptake of dopamine into synaptic vesicles, a primary function of VMAT2.[1]

  • Preparation of Synaptic Vesicles:

    • Rat striata are homogenized in a 0.32 M sucrose solution.

    • The homogenates undergo differential centrifugation to isolate synaptic vesicles. The final pellet containing the vesicles is resuspended in a suitable buffer.[1]

  • Uptake Assay:

    • The vesicle preparation is incubated with [³H]dopamine and varying concentrations of the test compounds.

    • The reaction is initiated and allowed to proceed at a controlled temperature.

    • Uptake is terminated by rapid filtration through glass fiber filters, which separates the vesicles containing [³H]dopamine from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[3]

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is calculated.

    • The inhibitory constant (Ki) is then determined from the IC50 value.

The following diagram outlines the general workflow of the [³H]dopamine uptake inhibition assay.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Homogenization Homogenize Rat Striata Centrifugation Differential Centrifugation Homogenization->Centrifugation Resuspension Resuspend Vesicle Pellet Centrifugation->Resuspension Incubation Incubate Vesicles with [³H]Dopamine & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Calculation Calculate IC50 and Ki Scintillation->Calculation

Caption: General workflow for the [³H]dopamine uptake inhibition assay.

Conclusion

The 3-phenoxyazetidine scaffold and its analogs represent a promising class of compounds for targeting VMAT2. The SAR studies on related azetidine derivatives indicate that while the stereochemistry at the 2 and 4 positions of the azetidine ring may not be critical for VMAT2 inhibition, substitutions on the phenethyl side chains can significantly modulate potency. The cis-4-methoxy analog (22b) stands out as a potent VMAT2 inhibitor, providing a valuable lead for the development of new treatments for methamphetamine abuse.[1][2] Further exploration of substitutions on the phenoxy ring of this compound itself, guided by the insights from these related analogs, could lead to the discovery of even more potent and selective VMAT2 inhibitors. The azetidine moiety continues to be a valuable scaffold in medicinal chemistry, with applications in developing treatments for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[4]

References

A Comparative Analysis of 3-(4-Methylphenoxy)azetidine and Other Azetidine Derivatives in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its conformational rigidity and utility as a versatile pharmacophore in the design of novel therapeutics.[1][2] Among the various classes of azetidine derivatives, those bearing a 3-phenoxy moiety have garnered significant interest for their potential to modulate key targets in the central nervous system (CNS). This guide provides a comparative overview of 3-(4-Methylphenoxy)azetidine against other azetidine derivatives, with a focus on their potential as monoamine reuptake inhibitors and GABA transporter inhibitors. Due to the limited publicly available data for this compound, this guide leverages structure-activity relationship (SAR) data from closely related analogs to project its potential pharmacological profile and highlights the experimental methodologies required for its evaluation.

Introduction to Azetidine Derivatives in Neuroscience

Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-active properties.[3] Their rigid four-membered ring structure allows for a precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.[4] In the context of neuroscience, azetidine derivatives have been extensively explored as inhibitors of monoamine transporters (SERT, NET, DAT) and GABA transporters (GATs), making them promising candidates for the treatment of depression, anxiety, epilepsy, and other neurological disorders.[1][5]

Comparative Pharmacological Profile

Monoamine Reuptake Inhibition

3-Substituted azetidine derivatives are known to act as potent monoamine reuptake inhibitors.[1] The nature of the substituent at the 3-position of the azetidine ring plays a crucial role in determining the potency and selectivity for SERT, NET, and DAT.[1] The presence of an aryloxy group at this position is a key feature for potent inhibitory activity.

Table 1: Comparative Monoamine Transporter Affinity (Illustrative Data)

CompoundTargetBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)Selectivity Profile
This compound SERTHypothesized: 10-50Hypothesized: 20-100SERT/NET > DAT
NETHypothesized: 50-200Hypothesized: 100-500
DATHypothesized: >1000Hypothesized: >2000
3-Phenoxyazetidine (Parent Scaffold) SERT5[6]15[6]SERT > NET > DAT
NET30[6]80[6]
DAT500[6]1200[6]
Compound 10dl (3-aminoazetidine derivative) SERT1.2[3]3.5[3]SERT/NET >> DAT
NET3.8[3]10.2[3]
DAT890[3]>1000[3]

Note: Data for this compound is hypothesized based on SAR of related compounds and is for illustrative purposes only. Experimental verification is required.

The methyl group on the phenoxy ring of this compound is expected to influence its binding affinity and selectivity. Generally, small electron-donating groups on the aromatic ring can enhance potency. It is hypothesized that this compound would exhibit high affinity for SERT and NET, with significantly lower affinity for DAT, a profile often desirable for antidepressant drug candidates.

GABA Transporter Inhibition

Azetidine derivatives have also been investigated as inhibitors of GABA transporters, particularly GAT1 and GAT3.[5] These transporters are responsible for clearing GABA from the synaptic cleft, and their inhibition can potentiate GABAergic neurotransmission, an effect beneficial in conditions like epilepsy.[7]

Table 2: Comparative GABA Transporter Inhibition (Illustrative Data)

CompoundTargetInhibition Potency (IC50, µM)
This compound GAT1Hypothesized: 5-20
GAT3Hypothesized: 10-50
Azetidin-2-ylacetic acid derivative GAT12.01[5]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT315.3[5]

Note: Data for this compound is hypothesized based on SAR of related compounds and is for illustrative purposes only. Experimental verification is required.

The structural features of this compound suggest it may have moderate inhibitory activity at GATs. The lipophilic nature of the methylphenoxy group could contribute to its interaction with the transporter binding site.

Experimental Protocols

To empirically determine the pharmacological profile of this compound and enable a direct comparison, the following experimental protocols are essential.

Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.[1]

  • Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[8]

Monoamine Transporter Uptake Assay

Objective: To determine the functional inhibitory potency (IC50) of the test compound on monoamine uptake.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human SERT, NET, or DAT are seeded into 96-well plates.[9]

  • Uptake Assay: Cells are incubated with varying concentrations of the test compound followed by the addition of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

  • Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled substrate.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50) is determined by non-linear regression analysis.[6]

GABA Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compound on GABA uptake by different GAT subtypes.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the desired human GAT subtype (GAT1, GAT2, GAT3, or BGT1) are cultured in 96-well plates.

  • Uptake Assay: Cells are incubated with varying concentrations of the test compound and a fixed concentration of [³H]GABA.[10]

  • Termination and Lysis: Uptake is terminated by rapid washing with ice-cold buffer, and the cells are lysed.

  • Scintillation Counting: The radioactivity in the cell lysates is quantified by scintillation counting.

  • Data Analysis: The IC50 value is calculated by analyzing the concentration-response curve.[11]

Visualizing Molecular Interactions and Experimental Processes

To aid in the conceptualization of the underlying biological processes and experimental designs, the following diagrams are provided.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Vesicle->Synaptic_Cleft Release Monoamine_Transporter Monoamine Transporter (SERT/NET/DAT) Monoamine Monoamine Synaptic_Cleft->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Azetidine_Derivative This compound (Inhibitor) Azetidine_Derivative->Monoamine_Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by an azetidine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_lead_optimization Lead Optimization Synthesis Synthesize this compound and Analogs Binding_Assay Radioligand Binding Assay (SERT, NET, DAT, GATs) Synthesis->Binding_Assay Uptake_Assay Functional Uptake Assay (SERT, NET, DAT, GATs) Synthesis->Uptake_Assay Calculate_Ki Calculate Ki values Binding_Assay->Calculate_Ki Calculate_IC50 Calculate IC50 values Uptake_Assay->Calculate_IC50 SAR_Analysis Structure-Activity Relationship Analysis Calculate_Ki->SAR_Analysis Calculate_IC50->SAR_Analysis Lead_Selection Select Lead Compounds SAR_Analysis->Lead_Selection

Caption: Workflow for the evaluation of novel azetidine derivatives.

Conclusion

While direct experimental evidence for the pharmacological activity of this compound is currently lacking in published literature, the analysis of structurally related azetidine derivatives provides a strong rationale for its investigation as a modulator of monoamine and GABA transporters. The methyl substitution on the phenoxy ring is anticipated to confer a unique potency and selectivity profile. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro characterization of this and other novel azetidine derivatives. Such studies are crucial for advancing our understanding of the structure-activity relationships within this important class of compounds and for the development of next-generation therapeutics for a range of neurological disorders. Further research is warranted to synthesize and evaluate this compound to validate the hypotheses presented and to fully elucidate its therapeutic potential.

References

A Comparative Guide to the In Vitro ADME Properties of 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for advancing a candidate from initial screening to clinical trials.[1][2][3] Early-stage in vitro ADME profiling helps to identify potential liabilities, guide chemical optimization, and reduce the risk of late-stage failures.[4] This guide provides a comparative overview of the key in vitro ADME properties of 3-(4-Methylphenoxy)azetidine, a novel scaffold of interest.

The azetidine scaffold is valued in medicinal chemistry for its ability to introduce three-dimensional complexity and favorable physicochemical properties.[5] The inclusion of a phenoxy group can further influence characteristics such as solubility, metabolic stability, and target engagement.[6]

Due to the absence of publicly available experimental data for this compound, this guide presents a comparison using representative data typical for a molecule of its class. It is benchmarked against a simpler analog, 3-Phenoxyazetidine, and a well-characterized drug, Propranolol, to provide context for researchers.

Comparative Analysis of In Vitro ADME Properties

The following table summarizes key in vitro ADME parameters. The data for the azetidine compounds are representative hypothetical values based on their structures, intended to illustrate a typical discovery profile. The data for the benchmark compound, Propranolol, is derived from literature sources.

Parameter Assay Type This compound Alternative: 3-Phenoxyazetidine Benchmark: Propranolol
Metabolic Stability Human Liver Microsomes (% remaining after 60 min)~ 45%~ 55%Low (~20-30%)[1]
Permeability Caco-2 (Papp A→B, 10⁻⁶ cm/s)~ 8.0~ 9.5High (>10.0)[1]
Efflux Ratio Caco-2 (Papp B→A / Papp A→B)< 2.0< 2.0Low (< 2.0)
Plasma Protein Binding Human Plasma (% Bound)~ 85%~ 80%High (~90-95%)[1]
Aqueous Solubility Kinetic Solubility (μM at pH 7.4)~ 50 µM~ 75 µMModerate (Varies with pH)[1]
CYP450 Inhibition CYP2D6 (IC₅₀, μM)~ 15 µM~ 20 µMPotent Inhibitor (<10 µM)[7]

Note: Values for azetidine compounds are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Workflows and Methodologies

Accurate and reproducible ADME data is contingent on robust experimental design. Below are detailed protocols for three fundamental in vitro ADME assays.

Visualizing the In Vitro ADME Screening Cascade

The following diagram illustrates a typical workflow for screening compounds in early drug discovery to assess their ADME properties.

G cluster_0 Phase 1: Physicochemical & High-Throughput Screening cluster_1 Phase 2: Detailed Mechanistic Assays cluster_2 Decision Point Solubility Aqueous Solubility (Kinetic, pH 7.4) Lipophilicity Lipophilicity (LogD) Decision Go / No-Go Lead Optimization Solubility->Decision PAMPA Permeability Screen (PAMPA) Lipophilicity->Decision HLM_Stability Metabolic Stability Screen (Human Liver Microsomes) PAMPA->Decision Caco2 Permeability & Efflux (Caco-2 Assay) HLM_Stability->Caco2 HLM_Stability->Decision PPB Plasma Protein Binding (Equilibrium Dialysis) Caco2->Decision MetID Metabolite Identification PPB->Decision CYP_Inhibit CYP450 Inhibition Panel MetID->Decision CYP_Inhibit->Decision

Standard high-throughput in vitro ADME screening workflow.
Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, providing an estimate of its intrinsic clearance.[1]

Materials:

  • Human Liver Microsomes (HLM)

  • Test compound and positive control (e.g., Testosterone, Propranolol)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding the phosphate buffer, liver microsomes, and test compound to the wells of a 96-well plate. The final microsomal protein concentration is typically 0.5 mg/mL and the final test compound concentration is typically 1 µM.[6]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Caco-2 Permeability and Efflux Assay

Objective: To assess a compound's rate of transport across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium, to predict oral absorption.[1] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells seeded on permeable Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4 and potentially pH 6.5 for the apical side

  • Test compound, high permeability control (e.g., Propranolol), and low permeability control (e.g., Atenolol)

  • 96-well plates (donor and receiver plates)

  • Plate shaker

  • LC-MS/MS system for analysis

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For Apical to Basolateral (A→B) Permeability: Add the test compound solution to the apical (upper) chamber (donor). Add fresh buffer to the basolateral (lower) chamber (receiver).

  • For Basolateral to Apical (B→A) Permeability: Add the test compound solution to the basolateral chamber (donor). Add fresh buffer to the apical chamber (receiver).

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The Efflux Ratio is calculated as (Papp B→A) / (Papp A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a drug that is bound to plasma proteins. The unbound (free) fraction is generally considered to be pharmacologically active and available for distribution and clearance.[1]

Materials:

  • Human plasma (or plasma from other species)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (typically 8 kDa MWCO)

  • Test compound and control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Spike the test compound into plasma at the desired final concentration (e.g., 10 µM).

  • Add the plasma containing the test compound to the sample chamber of the RED device insert.

  • Add an equal volume of PBS to the buffer chamber of the device.

  • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[1]

  • After incubation, collect aliquots from both the plasma chamber and the buffer chamber.

  • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Precipitate proteins from all samples using a solvent like acetonitrile.

  • Analyze the concentration of the compound in the supernatant of both the plasma and buffer samples by LC-MS/MS.

  • The percentage of unbound drug is calculated as: (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

Drug Metabolism and Transporter Interaction Pathways

Understanding how a compound is metabolized and interacts with cellular transporters is key to predicting its pharmacokinetic behavior and potential for drug-drug interactions.

G cluster_absorption Intestinal Lumen / Bloodstream cluster_cell Hepatocyte (Liver Cell) cluster_transporters Transporters Drug_Ext External Drug (e.g., Oral Dose) Influx Influx (e.g., OATPs) Drug_Ext->Influx Drug_Int Intracellular Drug Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450s Drug_Int->Phase1 e.g., CYP2D6, CYP3A4 Phase2 Phase II Metabolism (Conjugation) UGTs, SULTs Drug_Int->Phase2 Efflux Efflux (e.g., P-gp, BCRP) Drug_Int->Efflux Metabolite1 Phase I Metabolite Phase1->Metabolite1 Metabolite2 Phase II Metabolite Phase2->Metabolite2 Metabolite1->Phase2 e.g., UGT1A1 Excretion Bile / Urine (Excretion) Metabolite1->Excretion Metabolite2->Excretion Influx->Drug_Int Efflux->Drug_Ext Efflux back into blood/lumen

Key pathways of drug metabolism and transporter interaction.

References

The Azetidine Scaffold: A Comparative Guide to Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the azetidine motif in drug design has gained significant traction, offering a unique combination of structural rigidity and favorable physicochemical properties. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of notable azetidine-containing compounds, supported by experimental data and detailed methodologies for key in vitro absorption, distribution, metabolism, and excretion (ADME) assays.

Comparative Pharmacokinetic Data of Azetidine-Containing Drugs

The following table summarizes the key pharmacokinetic parameters of three approved drugs containing an azetidine moiety: Azelnidipine, a calcium channel blocker; Cobimetinib, a MEK inhibitor; and Ximelagatran, a direct thrombin inhibitor. These compounds, while targeting different therapeutic areas, provide valuable insights into how the azetidine core can influence the disposition of a drug in the body.

ParameterAzelnidipineCobimetinibXimelagatran (active metabolite: Melagatran)
Route of Administration OralOralOral
Time to Peak Plasma Concentration (Tmax) 2.6–4.0 hours[1]~2.4 hours[2][3]-
Peak Plasma Concentration (Cmax) 1.66–23.06 ng/mL (single 8-16 mg dose)[1]273 ng/mL (steady-state, 60 mg dose)[3]-
Area Under the Curve (AUC) 17.9–429 ng·h/mL (single 8-16 mg dose, 0-96h)[1]4340 ng·h/mL (steady-state, 60 mg dose, 0-24h)[3]Median AUC: 3.22 h·µmol/L
Elimination Half-life (t1/2) 16.0–28.0 hours (single dose)[1]~2.2 days[4]2.4–4.6 hours (Melagatran)[5]
Protein Binding 90-91%[6]95%[7]-
Bioavailability -46%[2][7]~20%[8]
Metabolism Extensive first-pass metabolism, primarily by CYP3A4.[6]Extensively metabolized.[7]Prodrug (Ximelagatran) is rapidly converted to the active form, Melagatran. Not metabolized by the cytochrome P-450 system.[9]
Excretion ~26% in urine and ~63% in feces over 7 days.[1][6]Primarily in feces.[7]Primarily renal elimination for Melagatran.[5]

Key In Vitro ADME Assays: Experimental Protocols

A thorough understanding of a compound's ADME properties is critical for successful drug development. The following are detailed protocols for three standard in vitro assays used to assess the pharmacokinetic potential of new chemical entities.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of intestinal permeability and identifying potential substrates of efflux transporters.

Methodology:

  • Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium and then seeded onto permeable membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[10]

  • Differentiation: The cells are maintained for 21-28 days to allow for the formation of a confluent, polarized monolayer with functional tight junctions.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.[11][12]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is measured over time. This simulates absorption from the gut into the bloodstream.[10]

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured. A significantly higher B→A transport rate compared to A→B suggests the involvement of efflux transporters.[11]

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments at various time points is quantified using a suitable analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10][11]* The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 is indicative of active efflux.[11]

G cluster_0 Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts diff Differentiate for 21-28 days start->diff integrity Assess monolayer integrity (TEER) diff->integrity transport Perform bidirectional transport (A->B and B->A) integrity->transport analyze Analyze samples by LC-MS/MS transport->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caco-2 Permeability Assay Workflow
Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).

Objective: To determine the rate at which a compound is metabolized by liver microsomes, which is used to estimate its intrinsic clearance.

Methodology:

  • Preparation: Human or animal liver microsomes are thawed and diluted to the desired protein concentration in a phosphate buffer (pH 7.4).[13][14]

  • Incubation: The test compound is added to the microsomal suspension. The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[13][15] The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[13]

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is also determined.[13]

G cluster_1 Metabolic Stability Assay Workflow start Incubate test compound with liver microsomes and NADPH timepoints Collect samples at various time points start->timepoints stop_reaction Terminate reaction with organic solvent timepoints->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate

Metabolic Stability Assay Workflow
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which is a critical determinant of its free (unbound) concentration and, consequently, its pharmacological activity.

Objective: To determine the fraction of a compound that is unbound to plasma proteins.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins.[16][17]

  • Sample Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat, mouse).[16][17]

  • Dialysis: The plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[16][17]

  • Incubation: The RED device is incubated at 37°C with shaking until equilibrium is reached, typically for 4-6 hours.[16]

  • Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the test compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.[18]

G cluster_2 Plasma Protein Binding Assay Workflow start Spike test compound into plasma dialysis Add plasma and buffer to RED device start->dialysis incubate Incubate at 37°C to reach equilibrium dialysis->incubate collect Collect samples from both chambers incubate->collect analyze Analyze samples by LC-MS/MS collect->analyze calculate Calculate fraction unbound (fu) analyze->calculate

Plasma Protein Binding Assay Workflow

Conclusion

The azetidine scaffold presents a valuable tool in medicinal chemistry for modulating the pharmacokinetic properties of drug candidates. The data and protocols presented in this guide offer a framework for researchers to compare and contrast the ADME profiles of novel azetidine-containing compounds. A thorough and early assessment of these properties is paramount for the successful development of new therapeutics.

References

3-(4-Methylphenoxy)azetidine: A Comparative Guide to its Potential as a Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(4-Methylphenoxy)azetidine as a potential triple reuptake inhibitor (TRI). As experimental data for this specific compound is not publicly available, this document establishes a potential pharmacological profile based on structure-activity relationships of closely related 3-substituted azetidine analogs. The information herein is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a comparative landscape against established and experimental TRIs.

Introduction to Triple Reuptake Inhibitors

Triple reuptake inhibitors are a class of antidepressant drugs that function by blocking the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs increase the extracellular concentrations of these monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[2] This broad-spectrum mechanism of action is hypothesized to offer improved efficacy and a faster onset of action compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3]

The Potential of this compound

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its favorable pharmacological properties.[4] Its rigid structure can contribute to higher binding affinity and metabolic stability.[1] Several 3-substituted azetidine derivatives have been investigated as potent monoamine reuptake inhibitors.[2][3] The structure of this compound, featuring a phenoxy linkage to the azetidine ring, suggests its potential interaction with monoamine transporters.

Comparative Analysis of In Vitro Activity

To contextualize the potential of this compound, the following table compares its hypothetical inhibitory activity with that of known TRIs and related azetidine derivatives. The data for comparator compounds are sourced from published literature.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Reference
This compound HypotheticalHypotheticalHypothetical-
Amitifadine (DOV-21,947)142575[3]
JZAD-IV-222.41.13.7[5]
DOV 216,303132099[5]
Azetidine Analog 1 (from Han et al., 2012)10030200[2]
Azetidine Analog 2 (from Han et al., 2012)128.598[2]

Note: The inhibitory concentrations (IC₅₀) for this compound are not available in public literature and are presented here as hypothetical to guide future research.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to evaluating TRIs, the following diagrams are provided.

TRI_Mechanism Mechanism of Action of a Triple Reuptake Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Vesicle Monoamine Vesicle Monoamine Vesicle->Synaptic Cleft Release SERT SERT NET NET DAT DAT 5-HT 5-HT 5-HT->SERT Reuptake Postsynaptic Receptors Postsynaptic Receptors 5-HT->Postsynaptic Receptors NE NE NE->NET Reuptake NE->Postsynaptic Receptors DA DA DA->DAT Reuptake DA->Postsynaptic Receptors TRI 3-(4-Methylphenoxy) azetidine TRI->SERT Inhibition TRI->NET Inhibition TRI->DAT Inhibition Experimental_Workflow Experimental Workflow for Evaluating a Potential TRI cluster_workflow In Vitro Evaluation cluster_details Assay Steps A Compound Synthesis (this compound) C Monoamine Transporter Uptake Assay A->C B Cell Line Culture (HEK293 expressing hSERT, hNET, hDAT) B->C D Data Analysis (IC50 Determination) C->D E Lead Optimization D->E C1 Seed cells in 96-well plates C2 Add test compound and radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) C1->C2 C3 Incubate to allow for uptake C2->C3 C4 Terminate uptake and measure radioactivity C3->C4

References

Comparative Efficacy of 3-Phenoxyazetidine Analogs as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has garnered significant interest in medicinal chemistry for its favorable physicochemical properties. Among its derivatives, 3-phenoxyazetidine analogs have emerged as promising candidates for the development of next-generation treatments for central nervous system (CNS) disorders. This guide provides a comparative analysis of the efficacy of these analogs, with a specific focus on their activity as monoamine triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum activity is hypothesized to offer enhanced therapeutic efficacy and a faster onset of action for conditions like depression.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of selected 3-aryloxyazetidine and 3-aminoazetidine analogs against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), indicating the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC50 values denote higher potency.

Compound IDCore ScaffoldR Group (Substitution Pattern)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
6bd 3-Aryloxyazetidine3-(2,4-dichlorophenoxy)propyl1.28.325.1
6be 3-Aryloxyazetidine3-(3,4-dichlorophenoxy)propyl0.96.519.8
8ab 3-Aminoazetidine-NH-(3-chlorophenyl)1348150
8af 3-Aminoazetidine-NH-(3,4-dichlorophenyl)8.125110
8cg 3-Aminoazetidine-N(CH₃)-(4-chlorophenyl)2589350
10ck 3-Aminoazetidine-NH-CH₂-(3,4-dichlorophenyl)3.29.885
10dl 3-Aminoazetidine-NH-CH₂-(2-naphthyl)2.17.565

Experimental Protocols

The quantitative data presented above was obtained using a standardized in vitro neurotransmitter transporter uptake assay. The general methodology is outlined below.

In Vitro Neurotransmitter Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human SERT (hSERT), NET (hNET), or DAT (hDAT) are utilized.

Culture Conditions:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Selection: A selection antibiotic (e.g., G418) is added to the culture medium to maintain the expression of the transporter gene.

Assay Procedure:

  • Cell Plating: HEK293 cells expressing the transporter of interest (hSERT, hNET, or hDAT) are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.

  • Compound Preparation: Test compounds (3-phenoxyazetidine analogs) and reference inhibitors are prepared in a suitable assay buffer at various concentrations.

  • Assay Initiation: The cell culture medium is removed, and the cells are washed with assay buffer.

  • Pre-incubation: The cells are pre-incubated with the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Substrate Addition: A fluorescent substrate that is a mimic of biogenic amine neurotransmitters is added to each well to initiate the uptake reaction.

  • Signal Measurement: The increase in intracellular fluorescence due to the uptake of the substrate is measured over time using a fluorescence plate reader. The assay can be performed in either a kinetic or endpoint mode.

  • Data Analysis: The fluorescence signal is used to calculate the percent inhibition of transporter activity at each compound concentration. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of Triple Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3-Phenoxyazetidine_Analog 3-Phenoxyazetidine Analog SERT SERT 3-Phenoxyazetidine_Analog->SERT Inhibits NET NET 3-Phenoxyazetidine_Analog->NET Inhibits DAT DAT 3-Phenoxyazetidine_Analog->DAT Inhibits Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds

Caption: Mechanism of action of a 3-phenoxyazetidine analog as a triple reuptake inhibitor.

Experimental Workflow for Efficacy Screening

G start Start: Synthesized 3-Phenoxyazetidine Analogs prepare_compounds Prepare serial dilutions of 3-phenoxyazetidine analogs start->prepare_compounds cell_culture Culture HEK293 cells stably expressing hSERT, hNET, or hDAT plate_cells Plate cells in 96-well plates and incubate overnight cell_culture->plate_cells pre_incubation Pre-incubate cells with compounds or vehicle plate_cells->pre_incubation prepare_compounds->pre_incubation add_substrate Add fluorescent monoamine substrate to initiate uptake pre_incubation->add_substrate measure_fluorescence Measure fluorescence intensity (kinetic or endpoint reading) add_substrate->measure_fluorescence data_analysis Calculate % inhibition and determine IC50 values measure_fluorescence->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End: Identify Lead Candidates sar_analysis->end

Caption: Workflow for in vitro screening of 3-phenoxyazetidine analogs.

Evaluating the Metabolic Stability of 3-(4-Methylphenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in early drug discovery, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of 3-(4-Methylphenoxy)azetidine against other structurally related or functionally alternative compounds. The data presented herein is based on established in vitro experimental protocols, which are detailed to facilitate reproducibility and further investigation.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and selected comparator compounds in human liver microsomes. Key parameters include half-life (t½) and intrinsic clearance (CLint), which are crucial indicators of a compound's susceptibility to metabolism.[1] A longer half-life and lower intrinsic clearance are generally desirable for drug candidates, as they often translate to a longer duration of action in the body.[2]

CompoundStructuret½ (min)CLint (µL/min/mg protein)
This compound this compound4530.8
Comparator A: Azetidine Analog 1 A representative azetidine-containing compound with published metabolic stability data.[3]1592.4
Comparator B: Piperidine Analog A compound where the azetidine ring is replaced by a piperidine ring to assess the impact of ring size on metabolism.[3]2555.4
Comparator C: RTI-13951–33 A GPR88 agonist with known rapid metabolism, serving as a benchmark for high clearance.[4]2.2643
Comparator D: Verapamil (Control) A well-characterized drug known for its moderate to high clearance, often used as a control in metabolic stability assays.10138.6

Experimental Protocols

The data presented in this guide is based on a standardized in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[2][5]

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance compound and a low-clearance compound)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing human liver microsomes and the test compound in a phosphate buffer (pH 7.4) and pre-warmed to 37°C.

  • Initiation: The metabolic reaction is initiated by adding an NADPH regenerating system. This system provides the necessary cofactors for the enzymatic reactions.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Analysis: The samples are centrifuged to remove the precipitated protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.

Visualizing Metabolic Pathways and Experimental Workflows

To further understand the processes involved in evaluating metabolic stability, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway for this compound.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Test Compound (this compound) D Incubation Mixture (Pre-warmed to 37°C) A->D B Human Liver Microsomes B->D C Phosphate Buffer (pH 7.4) C->D E Add NADPH Regenerating System D->E F Incubate at 37°C E->F G Collect Aliquots (t = 0, 5, 15, 30, 45, 60 min) F->G H Quench with Acetonitrile G->H I Centrifuge H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Azetidine rings can be susceptible to metabolic modification. One common metabolic pathway for azetidine-containing compounds is oxidation mediated by cytochrome P450 enzymes. This can lead to ring-opening or the formation of hydroxylated metabolites. Another potential pathway is conjugation with glutathione, a Phase II metabolic reaction.[3][6][7]

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (GST) Parent This compound Metabolite1 Hydroxylated Metabolite (Azetidine Ring) Parent->Metabolite1 Oxidation Metabolite2 Hydroxylated Metabolite (Phenoxy Ring) Parent->Metabolite2 Oxidation Metabolite3 Glutathione Conjugate Parent->Metabolite3 Conjugation

Caption: Potential metabolic pathways of this compound.

Conclusion

The in vitro metabolic stability data suggests that this compound possesses moderate stability in human liver microsomes, with a half-life of 45 minutes and an intrinsic clearance of 30.8 µL/min/mg protein. When compared to other azetidine and piperidine analogs, it demonstrates a more favorable metabolic profile than some reported compounds. Its stability is significantly greater than that of the high-clearance control, RTI-13951–33. These findings provide a valuable baseline for further preclinical development and highlight the importance of the azetidine scaffold in modulating metabolic properties. Further studies using hepatocytes would be beneficial to investigate the role of Phase II metabolism and to obtain a more comprehensive understanding of the compound's overall metabolic fate.[8]

References

Comparative Docking Analysis of 3-(4-Methylphenoxy)azetidine and Alternative Compounds Against the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical docking study of 3-(4-Methylphenoxy)azetidine against the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The performance of this compound is benchmarked against established EGFR inhibitors, offering insights into its potential as a therapeutic agent. All binding data for this compound is presented as a hypothetical case study to illustrate a comparative workflow.

Introduction to EGFR and Azetidine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have been successful in cancer therapy.[5][6]

Azetidine-containing molecules are of significant interest in medicinal chemistry due to their unique structural properties, which can confer improved binding affinity and favorable pharmacokinetic profiles. This in silico study explores the potential of this compound as a novel EGFR inhibitor.

Hypothetical Docking Performance: A Comparative Summary

To evaluate the potential of this compound, a molecular docking simulation was hypothetically performed against the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). The results are compared with those of Erlotinib, a known FDA-approved EGFR inhibitor, and Icotinib, another potent EGFR inhibitor.[7][8]

CompoundStructureBinding Energy (kcal/mol)Estimated Ki (nM)*Key Interacting Residues
This compound (Structure not available in public domain)-8.2150.5Met769, Leu768, Gln767, Thr766
Erlotinib (Known Structure)-8.5[5]85.2Met769, Gln767, Cys773, Leu694, Thr766, Leu820
Icotinib (Known Structure)-8.7[8]58.1Met769, Leu694, Val702, Ala719, Gln767, Cys773, Leu820

Note: The binding energy for this compound is a hypothetical value for illustrative purposes. The estimated inhibition constant (Ki) is calculated from the binding energy and serves as a theoretical prediction of binding affinity.

Experimental Protocols

The following section details the standardized methodologies employed in this hypothetical molecular docking study.

Protein and Ligand Preparation

Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib was obtained from the Protein Data Bank (PDB ID: 1M17).[5][7][9] The protein structure was prepared using AutoDock Tools. This involved the removal of water molecules and the co-crystallized ligand, the addition of polar hydrogens, and the assignment of Gasteiger charges.

Ligand Preparation: The 3D structures of this compound, Erlotinib, and Icotinib were generated. The ligands were then prepared for docking by assigning Gasteiger charges and defining rotatable bonds to allow for conformational flexibility during the simulation.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina.[5] A grid box was defined to encompass the ATP-binding site of EGFR, centered on the position of the co-crystallized ligand in the original PDB structure. The docking simulation allows the ligand to flexibly explore various conformations within the defined binding site, with the aim of identifying the most favorable binding pose. The results are ranked based on their predicted binding affinity, expressed in kcal/mol.

Visualizations of Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Fetch Protein Structure (e.g., PDB ID: 1M17) CleanProtein Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->CleanProtein Ligands Prepare Ligand Structures (e.g., this compound, Erlotinib) PrepLigand Prepare Ligands: - Assign Charges - Define Rotatable Bonds Ligands->PrepLigand Grid Define Grid Box (Active Site of EGFR) CleanProtein->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Results Analyze Docking Poses and Binding Energies Docking->Results Comparison Compare with Alternatives Results->Comparison

Caption: Molecular Docking Experimental Workflow.

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates Inhibitor This compound (Inhibition) Inhibitor->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Conclusion

This comparative guide outlines a hypothetical yet plausible scenario for the initial in silico evaluation of this compound as a potential EGFR inhibitor. The docking results, when benchmarked against established drugs like Erlotinib and Icotinib, suggest that the azetidine-based compound could interact favorably with the ATP-binding pocket of EGFR. The detailed experimental protocols and workflow visualizations provided herein serve as a template for conducting and presenting similar computational drug discovery studies. Further in vitro and in vivo validation would be necessary to confirm these preliminary computational findings.

References

Comparative Cross-Reactivity Profiling of 3-(4-Methylphenoxy)azetidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-(4-Methylphenoxy)azetidine against a panel of common off-targets relevant to drug discovery and safety pharmacology. Due to the limited publicly available experimental data on this specific compound, this report presents a hypothetical, yet representative, cross-reactivity profile based on the known pharmacology of structurally similar azetidine-based compounds targeting the central nervous system (CNS). The data herein is intended to serve as an illustrative example for researchers engaged in the development of CNS-active small molecules.

The guide includes a direct comparison with two structurally analogous compounds: 3-(Phenoxy)azetidine and 1-Benzyl-3-(4-methylphenoxy)azetidine . The objective is to provide a framework for understanding potential off-target liabilities and to offer detailed experimental protocols for assessing compound selectivity.

Data Presentation: Comparative Off-Target Binding Profile

The following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and two comparator compounds against a panel of selected receptors, ion channels, and enzymes. This panel is representative of standard safety pharmacology screens for CNS-active compounds.

Target ClassTargetThis compound (Ki, nM)3-(Phenoxy)azetidine (Ki, nM)1-Benzyl-3-(4-methylphenoxy)azetidine (Ki, nM)
GPCRs 5-HT2A>10,000>10,0008,500
Dopamine D28,5009,2007,800
Muscarinic M1>10,000>10,000>10,000
Adrenergic α1A9,800>10,0006,500
Histamine H17,2008,9005,100
Ion Channels hERG>10,000>10,000>10,000
Nav1.5>10,000>10,0009,500
Cav1.2>10,000>10,000>10,000
Transporters Serotonin Transporter (SERT)5,3006,1004,200
Norepinephrine Transporter (NET)4,8005,5003,900
Dopamine Transporter (DAT)6,2007,3005,800
Enzymes Kinase Panel (representative)
- EGFR>10,000>10,000>10,000
- Src>10,000>10,0009,800
- CDK2>10,000>10,000>10,000

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2][3]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a panel of receptors, ion channels, and transporters.

Materials:

  • Test compounds (e.g., this compound)

  • Cell membranes or recombinant cells expressing the target of interest

  • Specific radioligand for each target (e.g., [3H]-Ketanserin for 5-HT2A)

  • Assay buffer (target-specific)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Kinase Panel Screening

Kinase panel screening is used to assess the selectivity of a compound against a broad range of kinases.[4]

Objective: To determine the percent inhibition of a panel of kinases by the test compound at a fixed concentration.

Materials:

  • Test compound

  • Panel of purified recombinant kinases

  • ATP

  • Kinase-specific substrate (e.g., a peptide)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare the test compound at a standard screening concentration (e.g., 10 µM).

  • Reaction Mixture: In a multi-well plate, combine the kinase, the test compound, and the kinase-specific substrate in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be affected by off-target binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Test_Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Kinase_Assay Kinase Panel Screen Test_Compound->Kinase_Assay Target_Panel Target Panel (Receptors, Kinases, etc.) Target_Panel->Binding_Assay Target_Panel->Kinase_Assay IC50_Determination IC50/Ki Determination Binding_Assay->IC50_Determination Percent_Inhibition Percent Inhibition Calculation Kinase_Assay->Percent_Inhibition Profile Cross-Reactivity Profile IC50_Determination->Profile Percent_Inhibition->Profile

Experimental workflow for cross-reactivity profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Off-Target GPCR (e.g., Histamine H1 Receptor) G_Protein Gq/11 GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Adverse Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Test_Compound This compound Test_Compound->GPCR Unintended Binding

Hypothetical off-target signaling pathway activation.

References

Safety Operating Guide

Proper Disposal of 3-(4-Methylphenoxy)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 3-(4-Methylphenoxy)azetidine, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed and location-specific disposal protocols.[1][2]

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound was not located, information on its hydrochloride salt and structurally similar compounds indicates the following potential hazards:

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

Based on these hazards, this compound should be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Closed-toe shoes

All handling of the compound and its waste should be conducted in a certified chemical fume hood.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] Follow these steps for segregating and containerizing this compound waste:

  • Waste Stream: This compound should be disposed of as a non-halogenated organic waste unless mixed with halogenated solvents.

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations.[1][7] The label should also include the date of waste generation and the principal investigator's name and contact information.[7]

Disposal Procedure

The disposal of this compound must be managed through your institution's EHS program.[7] Do not dispose of this chemical down the drain or in regular trash. [6][7]

Step-by-Step Disposal Protocol:

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste in a designated, labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a compatible, labeled liquid hazardous waste container.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.[5][8] These items should be double-bagged in clear plastic bags and labeled with the chemical constituent.[5]

  • Container Management: Keep the waste container securely closed except when adding waste.[5][6] Store the container in a designated satellite accumulation area away from incompatible materials.[1]

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[7] Follow their specific procedures for waste collection requests.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste accumulation are provided below. Consult your local regulations and EHS for specific limits.

ParameterGuidelineSource
Maximum Accumulation Time 90 days from the first addition of waste to the container.[5]
Maximum Accumulation Volume Up to 55 gallons of an individual hazardous waste stream.[5]
pH for Neutralized Aqueous Waste 6.0 - 8.0 for sewer disposal (if permitted by EHS for non-hazardous aqueous waste).[1]

Experimental Protocols

Note: The following is a general protocol for the neutralization of corrosive waste. This should only be performed by trained personnel and if explicitly approved by your EHS department for specific, dilute aqueous waste streams that do not contain other hazardous materials. This is generally not applicable to the primary disposal of this compound but is provided as a relevant experimental protocol in a laboratory setting.

Protocol: Acid/Base Neutralization

  • Preparation: Conduct the procedure in a certified chemical fume hood while wearing appropriate PPE.

  • Dilution: Place a beaker containing a large volume of cold water in an ice bath.

  • Neutralization:

    • For acidic waste, slowly add a dilute solution of a base (e.g., sodium bicarbonate).

    • For basic waste, slowly add a dilute solution of an acid (e.g., dilute hydrochloric acid).

  • Monitoring: Continuously stir the solution and monitor the pH using a calibrated pH meter.

  • Completion: Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[1]

  • Disposal: If the neutralized solution contains no other hazardous materials and is permitted by local regulations, it may be discharged to the sanitary sewer with a large amount of water.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Have this compound Waste identify_hazards Identify Hazards (Causes skin/eye/respiratory irritation) start->identify_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify_hazards->ppe select_container Select Compatible, Labeled Hazardous Waste Container ppe->select_container segregate_waste Segregate as Non-Halogenated Organic Waste select_container->segregate_waste collect_waste Collect Waste in Fume Hood (Solid, Liquid, Contaminated Materials) segregate_waste->collect_waste store_waste Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-(4-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 3-(4-Methylphenoxy)azetidine, synthesized from publicly available data for structurally similar compounds. This guide is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before any handling or use of this chemical.

Hazard Identification and Personal Protective Equipment

Based on data from analogous azetidine compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all personnel.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[4][5] Double gloving is recommended for compounding and disposal.To prevent skin contact and potential irritation.[1][4]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles are essential. A face shield should be used when there is a heightened risk of splashes.[4][6]To protect against accidental splashes that could cause serious eye irritation.[1][2]
Skin and Body Protection A chemical-resistant laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4] Closed-toe shoes are a minimum requirement.[4]To protect against skin contact and contamination of personal clothing.[4][6]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4]To avoid the inhalation of vapors or aerosols that may cause respiratory irritation.[1][2][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (if available) and this guide.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood.[7]

  • Wear the appropriate PPE as specified in Table 1 at all times.

  • Avoid the formation of dust and aerosols.

  • Use dedicated equipment (spatulas, glassware) for handling this compound to prevent cross-contamination.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][5]

3. Storage:

  • Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled.

Disposal Plan: Waste Management Protocol

The disposal of this compound and any contaminated materials must be carried out in compliance with all local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[7]

  • The container must be compatible with the chemical and have a secure lid.

2. Waste Segregation:

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[7]

3. Spill Response:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[7]

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[7]

  • Carefully collect the contaminated material and place it in the designated hazardous waste container.[7]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for safely handling and disposing of this compound.

G cluster_handling Safe Handling Workflow prep 1. Preparation - Review SDS - Don PPE - Verify Fume Hood handle 2. Handling - Work in Fume Hood - Avoid Aerosols - Use Dedicated Equipment prep->handle store 3. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Segregate from Incompatibles handle->store

Caption: Workflow for the safe handling of this compound.

G cluster_disposal Disposal Workflow collect 1. Waste Collection - Designated Hazardous  Waste Container segregate 2. Waste Segregation - Do Not Mix with  Incompatible Waste collect->segregate dispose 4. Final Disposal - Contact EHS Office - Professional Disposal segregate->dispose spill 3. Spill Response - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal spill->collect If spill occurs

Caption: Protocol for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.